molecular formula C11H23NO3 B1316657 Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate CAS No. 133803-62-0

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Número de catálogo: B1316657
Número CAS: 133803-62-0
Peso molecular: 217.31 g/mol
Clave InChI: NXTQQOHNSMOEIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTQQOHNSMOEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564499
Record name tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133803-62-0
Record name 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133803-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, a functionalized building block with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide will also draw upon information from its close structural analogs to provide a broader context for its potential properties and applications.

Core Compound Identification and Properties

CAS Number: 133803-62-0

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a tertiary amine and a tert-butyl ester. The presence of the dimethylamino group makes it a versatile building block, particularly for introducing a basic moiety into a larger molecule. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

Physicochemical Properties

Direct experimental data for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is not widely available. The following table presents its calculated molecular formula and weight, alongside the available data for its close structural analogs, tert-butyl 3-(2-(methylamino)ethoxy)propanoate and tert-butyl 3-(2-aminoethoxy)propanoate, for comparative purposes.

Propertytert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate tert-Butyl 3-(2-(methylamino)ethoxy)propanoate[1]tert-Butyl 3-(2-aminoethoxy)propanoate[2]
CAS Number 133803-62-01807521-03-41260092-46-3
Molecular Formula C11H23NO3C10H21NO3C9H19NO3
Molecular Weight 217.31 g/mol 203.28 g/mol 189.25 g/mol
Appearance Not AvailableLiquidNot Available
Storage Not Available2-8°C RefrigeratorNot Available

Synthesis and Chemical Logic

The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate can be logically approached through several standard organic chemistry reactions. A probable synthetic route involves the reaction of 2-(dimethylamino)ethanol with a suitable acrylate derivative.

General Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

G reagent1 2-(Dimethylamino)ethanol reaction reagent1->reaction reagent2 tert-Butyl acrylate reagent2->reaction product tert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate catalyst Base Catalyst (e.g., Sodium tert-butoxide) catalyst->reaction Michael Addition reaction->product

Caption: Plausible synthesis of the target compound via Michael addition.

Hypothetical Experimental Protocol

The following is a theoretical step-by-step protocol for the synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate. This protocol is based on established chemical principles for similar reactions and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate via a Michael addition reaction.

Materials:

  • 2-(Dimethylamino)ethanol

  • tert-Butyl acrylate

  • Sodium tert-butoxide (or another suitable base)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol (1.0 equivalent) in anhydrous THF.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of a strong base, such as sodium tert-butoxide (e.g., 0.1 equivalents), to the solution.

  • Addition of Acrylate: Slowly add tert-butyl acrylate (1.1 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

Applications in Drug Development and Research

Compounds like tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate are valuable in drug discovery and development primarily as linkers or spacers in more complex molecules. The dual functionality of the tertiary amine and the protected carboxylic acid allows for sequential chemical modifications.

  • Linkers for PROTACs and ADCs: The amino and carboxyl functionalities, once deprotected, are suitable for conjugation to proteins and small molecule payloads, making such molecules potential linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • Modification of Physicochemical Properties: The incorporation of this moiety can alter the solubility, lipophilicity, and basicity of a parent molecule, which can be crucial for optimizing its pharmacokinetic and pharmacodynamic properties.

  • Building Blocks for Novel Scaffolds: This compound can serve as a starting material for the synthesis of more complex heterocyclic systems or as a side chain to be incorporated into peptide or polymer backbones.

Safety and Handling

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly closed container in a cool, dry place.

The following diagram outlines the general workflow for safe handling of this and similar chemical compounds.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Consult SDS of Analogs prep2 Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in a Fume Hood prep2->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 store1 Tightly Closed Container handle2->store1 store2 Cool, Dry, Well-Ventilated Area store1->store2 disp1 Follow Institutional Guidelines store2->disp1 disp2 Dispose as Chemical Waste disp1->disp2

Caption: Recommended workflow for safe chemical handling.

Conclusion

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate represents a potentially valuable, yet under-characterized, building block for chemical synthesis. Its utility likely lies in its application as a linker and a modifier of molecular properties in the fields of drug discovery and materials science. While direct experimental data is limited, a logical synthesis strategy can be devised, and its properties and applications can be inferred from closely related analogs. Further research into this compound is warranted to fully elucidate its chemical and physical properties and to explore its potential in various scientific domains.

References

  • PubChem. tert-Butyl 3-(2-aminoethoxy)propanoate. [Link]

  • Google Patents.
  • BLDpharm. 133803-62-0|tert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate. (This was identified from a product listing that is no longer directly accessible but was present in the initial search results).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, a molecule of interest in fields requiring tailored chemical synthons. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogues to present a robust predictive profile of its physicochemical properties, synthesis, and analytical characterization.

Molecular Structure and Functional Group Analysis

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a bifunctional molecule incorporating a bulky tert-butyl ester and a tertiary amine linked by an ether chain. This unique combination of functional groups dictates its chemical behavior and physical properties.

Molecular Structure Diagram

Caption: Molecular structure of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

  • Tert-butyl Ester: The tert-butyl group is sterically hindering, which provides significant protection to the carbonyl group from nucleophilic attack. This steric hindrance makes the ester bond stable under basic and many nucleophilic conditions. However, it is readily cleaved under acidic conditions due to the formation of a stable tert-butyl carbocation.[1]

  • Ether Linkage (-O-): The ether group is generally unreactive and contributes to the molecule's flexibility and solubility in organic solvents. The oxygen atom possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a tertiary amine, which imparts basicity to the molecule. The lone pair of electrons on the nitrogen atom can act as a nucleophile or a Brønsted-Lowry base.[2][3] The presence of two methyl groups enhances the electron density on the nitrogen, increasing its basicity compared to primary and secondary amines in the gas phase.[4]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate based on the analysis of its constituent parts and related molecules.

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C₁₁H₂₃NO₃Calculated from the molecular structure.
Molecular Weight 217.31 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBased on analogues like tert-butyl propanoate and N,N-dimethylethanolamine.[5]
Boiling Point ~180-220 °CEstimated to be higher than tert-butyl propanoate (118-118.5 °C) due to the higher molecular weight and the presence of the polar amino and ether groups.[5][6]
Density ~0.90 - 0.95 g/mLSlightly higher than tert-butyl propanoate (0.865 g/mL) due to the presence of nitrogen and the second oxygen atom.[5][6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Limited solubility in water.The hydrophobic tert-butyl group and hydrocarbon backbone suggest good organic solvent solubility, while the polar amine and ether groups may impart some water solubility. Tert-butyl propanoate has limited water solubility.[7]
pKa (of the conjugate acid) ~9.0 - 10.0The dimethylamino group is expected to have a pKa in this range, similar to other tertiary amines.

Synthesis Methodologies

Two primary synthetic routes are proposed for the preparation of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate. The choice of method would depend on the availability of starting materials and desired scale.

Method 1: Michael Addition

This is likely the most direct and efficient route. It involves the conjugate addition of 2-(dimethylamino)ethanol to tert-butyl acrylate.

Michael Addition Workflow

Michael_Addition Start Starting Materials: - Tert-butyl acrylate - 2-(Dimethylamino)ethanol Reaction Michael Addition - Base catalyst (e.g., NaH, t-BuOK) - Aprotic solvent (e.g., THF) Start->Reaction Workup Aqueous Workup - Quench with water/brine - Extract with organic solvent Reaction->Workup Purification Purification - Column chromatography Workup->Purification Product Final Product: Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate Purification->Product

Caption: Proposed workflow for the synthesis via Michael Addition.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-(dimethylamino)ethanol in a suitable aprotic solvent (e.g., THF), a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) is added at 0 °C under an inert atmosphere.

  • Addition of Acrylate: Tert-butyl acrylate is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The aza-Michael addition of amines to acrylates is a well-established method for forming carbon-nitrogen bonds.[8][9][10]

  • Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

Method 2: Williamson Ether Synthesis

This two-step method involves the formation of an ether bond.

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Halogenation cluster_1 Step 2: Etherification Start1 2-(Dimethylamino)ethanol Reagent1 Halogenating Agent (e.g., SOCl₂, PBr₃) Start1->Reagent1 Reaction Intermediate 2-(Dimethylamino)ethyl halide Reagent1->Intermediate Alkoxide Alkoxide intermediate Intermediate->Alkoxide SN2 Reaction Start2 Tert-butyl 3-hydroxypropanoate Base Base (e.g., NaH) Start2->Base Deprotonation Base->Alkoxide Product Final Product Alkoxide->Product

Caption: Proposed workflow for the synthesis via Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Preparation of 2-(Dimethylamino)ethyl Halide: 2-(Dimethylamino)ethanol is converted to the corresponding halide (e.g., 2-(dimethylamino)ethyl chloride or bromide) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

  • Formation of the Alkoxide: In a separate flask, tert-butyl 3-hydroxypropanoate (which can be synthesized from the corresponding acid) is deprotonated with a strong base like sodium hydride in an anhydrous aprotic solvent to form the sodium alkoxide.

  • Etherification: The 2-(dimethylamino)ethyl halide is then added to the solution of the alkoxide. The reaction proceeds via an Sₙ2 mechanism to form the ether linkage. The Williamson ether synthesis is a classic and reliable method for forming ether bonds.[11][12][13][14][15]

  • Workup and Purification: The workup and purification steps are similar to those described for the Michael addition method.

Analytical Characterization

The structure and purity of the synthesized Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the two methyl groups on the nitrogen (a singlet at ~2.2-2.3 ppm), and several triplets and multiplets for the methylene protons of the ethyl and propyl chains. The chemical shifts of protons adjacent to the oxygen and nitrogen atoms will be deshielded.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (~170 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons of the dimethylamino group, and the methylene carbons of the backbone.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 218.18.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group around 1730 cm⁻¹ and C-O stretching bands for the ether and ester groups.

Safety and Handling

While specific safety data for Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is not available, a risk assessment should be based on the properties of its components.

  • N,N-Dimethylethanolamine: This precursor is flammable, corrosive, and can cause severe skin and eye burns.[16][17][18][19] It is also harmful if inhaled or swallowed.[16][17][19]

  • Tert-butyl Acrylate/Propanoate: These are flammable liquids.[6]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Potential Applications

The unique bifunctional nature of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate makes it a potentially valuable building block in several areas of research and development:

  • Drug Delivery: The tertiary amine can be protonated at physiological pH, imparting a positive charge to the molecule. This property could be exploited in the design of drug delivery systems, where the cationic nature can facilitate interaction with negatively charged cell membranes. The tert-butyl ester can serve as a prodrug moiety, which can be cleaved in vivo to release an active carboxylic acid-containing drug.

  • Materials Science: The molecule can be used as a monomer or a functionalizing agent in polymer synthesis. The tertiary amine can act as a catalyst or a site for quaternization to introduce cationic charges into a polymer backbone.

  • Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules, where the tert-butyl ester provides a protected carboxylic acid functionality and the tertiary amine offers a site for further chemical modification.

Conclusion

References

  • Williamson's synthesis of ethers. (n.d.). In Química Orgánica. Retrieved from [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

  • Tertiary Amine Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.
  • Cole-Parmer. (2006, June 6). Material Safety Data Sheet - N,N-Dimethylethanolamine, 99%. Retrieved from [Link]

  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... (n.d.). ResearchGate. Retrieved from [Link]

  • tert-butyl propionate, 20487-40-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-butyl propanoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016, November 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • N,N-Dimethylethanolamine. (2025, August 19). ChemBK. Retrieved from [Link]

  • Which one is more reactive, primary, secondary, or tertiary amine? (2019, August 16). Quora. Retrieved from [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]

    • Preparation of Ethers by Dehydration of Alcohols. (n.d.). BYJU'S. Retrieved from [Link]

  • 18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions Between Tertiary Amines and Carbonyl Compounds. (n.d.). AK Lectures. Retrieved from [Link]

  • N,N-DIMETHYLETHANOLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 2-(2-(Dimethylamino)ethoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • One-Pot Synthesis of α-Substituted Acrylates. (2018, May 29). Thieme. Retrieved from [Link]

  • Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. (n.d.). SciSpace. Retrieved from [Link]

  • ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Google Patents. (n.d.). CN110950760B - A kind of technology of synthesizing tert-butyl acrylate.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. Retrieved from [Link]

  • Electronic effect Electronic effects: inductive and mesomeric effects. (n.d.). University of Tlemcen. Retrieved from [Link]

  • Isolation and characterization of lithio tert-butyl acetate, a stable ester enolate. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62. (n.d.). PubMed. Retrieved from [Link]

  • Effect of the electron-donating dimethylamino group on the HOMO and... (n.d.). ResearchGate. Retrieved from [Link]

  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Substituent Effects. (n.d.). La Salle University. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cleavage of tert-Butyl Esters with Trifluoroacetic Acid (TFA)

[1][2][3][4]

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and peptide chemistry due to its stability under basic conditions and orthogonality to Fmoc/Cbz groups.[1][2] However, its removal using trifluoroacetic acid (TFA) generates reactive tert-butyl carbocations (

3

This guide moves beyond the standard "stir in TFA" instruction. It provides a mechanistic rationale for scavenger selection, detailed protocols for both simple and complex substrates, and troubleshooting frameworks to maximize yield and purity.[4]

Mechanistic Insight

Understanding the cleavage mechanism is critical for preventing side reactions. The reaction is an acid-catalyzed hydrolysis (

The Reaction Pathway[7]
  • Protonation: TFA protonates the carbonyl oxygen of the ester.[5][3]

  • Fragmentation: The bond between the alkyl oxygen and the tert-butyl group breaks, releasing the carboxylic acid and the tert-butyl carbocation (

    
    ).
    
  • Fate of the Cation (Critical Step):

    • Ideal Pathway: Elimination of a proton to form isobutylene (gas), which escapes the system.

    • Scavenging: Nucleophilic attack by a scavenger (e.g., silane, water) to form inert byproducts.[4]

    • Side Reaction: Alkylation of the substrate (e.g., tert-butylation of Tryptophan indole rings).[6][7]

Visualization: Mechanism & Cation Fate

The following diagram illustrates the divergence between successful cleavage and unwanted alkylation.

GStarttert-Butyl EsterInterProtonated IntermediateStart->Inter+ TFAAcidFree Carboxylic AcidInter->AcidCationt-Butyl Cation (t-Bu+)(Highly Reactive Electrophile)Inter->CationIsoIsobutylene (Gas)(Elimination)Cation->Iso- H+ (Ideal)ScavInert Adduct(Trapped by Scavenger)Cation->Scav+ Silane/H2OSideAlkylated Impurity(Reaction with Trp/Met/Tyr)Cation->Side+ Substrate

Figure 1: Mechanistic divergence in TFA cleavage. The goal is to maximize the green/grey pathways and eliminate the red pathway.

Critical Parameters: Scavenger Selection

The choice of scavenger is the single most important variable in this protocol. Pure TFA is sufficient for simple aliphatic esters, but complex molecules require a "cocktail."[4]

Scavenger Performance Matrix
ScavengerRoleTarget SpeciesProsCons
Water Nucleophile

Cheap, non-toxic. Forms

-butanol.[2]
Poor solubility in neat TFA; insufficient for Trp protection.
Triethylsilane (TES) Hydride Donor

, Trityl
Highly effective.[4] Reduces cation to isobutane (gas).Flammable.
Triisopropylsilane (TIPS) Hydride Donor

Bulky, less volatile than TES.[4]More expensive than TES.
Thioanisole Nucleophile

, Pbf/Pmc
Accelerates Met/Arg deprotection.[4]Foul odor. Can cause Met-S-alkylation if not removed properly.
1,2-Ethanedithiol (EDT) Nucleophile

The "Gold Standard" for Trp/Cys protection.Extreme stench. Toxic. Requires specific disposal.
Phenol Nucleophile

Traps cations via Friedel-Crafts.Solid at RT; difficult to remove during workup.

Experimental Protocols

Protocol A: Standard Cleavage (Simple Substrates)

Use Case: Small organic molecules, simple amino acids (Gly, Ala, Phe), or substrates lacking electron-rich aromatic rings or heteroatoms.[4]

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.[4][3]

  • Dichloromethane (DCM), Anhydrous.[4]

Procedure:

  • Dissolve the substrate in DCM (concentration ~0.1 M).

    • Note: DCM acts as a co-solvent to moderate the acidity and improve solubility.

  • Cool the solution to 0°C (ice bath).

  • Add TFA dropwise. Standard ratio is DCM:TFA (1:1 v/v) .

  • Allow to warm to room temperature (RT) and stir.

    • Monitoring: Check via TLC or LC-MS. Typical time: 1–4 hours.

  • Workup:

    • Concentrate in vacuo.

    • Crucial Step: Co-evaporate with Toluene or DCM (3x) to remove trace TFA.

    • Why? Residual TFA can catalyze decomposition or salt formation during storage.

Protocol B: High-Fidelity Scavenger Cocktail (Complex/Peptide Substrates)

Use Case: Peptides containing Trp, Met, Cys, Tyr, or complex organic scaffolds with electron-rich centers.[4]

Reagents:

  • Cocktail B (Standard High-Performance): TFA (95%) / TIPS (2.5%) / Water (2.5%).

  • Cocktail K (For "Difficult" Sequences): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1][8]

Procedure:

  • Prepare the cleavage cocktail fresh. Do not store.

  • Add the solid substrate directly to the cocktail (10–20 mL per gram of substrate).

    • Note: High dilution favors intramolecular deprotection over intermolecular alkylation.

  • Stir at RT for 2–3 hours.

    • Warning: Do not heat. Heating increases the rate of side reactions (e.g., sulfonation) exponentially.

  • Workup (Precipitation Method):

    • Concentrate the TFA solution to ~10% of its original volume under nitrogen flow (or rotary evaporator with a trap).

    • Add cold diethyl ether (or MTBE) (10x volume) to precipitate the product.

    • Centrifuge (3000 rpm, 5 min) and decant the supernatant (which contains the scavengers and fulvenes).

    • Wash the pellet 2x with cold ether.

    • Dry under high vacuum.

Workflow Decision Tree

Use this logic flow to select the correct protocol and avoid over-engineering or under-protecting your synthesis.

WorkflowStartSubstrate AnalysisCheck1Contains Trp, Met, Cys, or Tyr?Start->Check1Check2Contains Cys or Met specifically?Check1->Check2YesSimpleProtocol A: TFA/DCM (1:1)No Scavengers neededCheck1->SimpleNoStandardScavProtocol B (Silane):TFA/TIPS/H2O (95:2.5:2.5)Check2->StandardScavNo (Only Trp/Tyr)HeavyScavReagent K (Thiol):TFA/Phenol/H2O/Thioanisole/EDTCheck2->HeavyScavYes (High Risk)

Figure 2: Decision matrix for protocol selection based on substrate sensitivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Incomplete Cleavage Steric hindrance or insufficient acidity.Increase TFA concentration (neat). Extend time. Do not heat.
M+56 Mass Peak (+tBu) Alkylation of Trp/Tyr (Scavenger failure).Switch to Reagent K or increase Silane/TFA ratio. Ensure cocktail is fresh.
M+16 Mass Peak Methionine Oxidation (

).
Add Thioanisole or Dimethyl sulfide (DMS) to reduce the sulfoxide back to Met.
Polymerization/Gunk High concentration of isobutylene.Increase dilution. Ensure open system (vented) to allow gas escape.
Product is an Oil Residual TFA/Scavengers.Precipitate with cold Ether/Hexane. Lyophilize from water/acetonitrile.

Safety & Handling

  • TFA: Highly corrosive and volatile. Causes severe burns. Always use in a fume hood.[7] Double-gloving (Nitrile) is recommended.

  • Isobutylene: Flammable gas generated during reaction. Ensure proper ventilation.[7]

  • EDT: Stench reagent. All glassware must be bleached (oxidized) before removal from the hood to destroy the thiol smell.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. [4]

  • Lundt, B. F., et al. (1978).[8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][8][10][11] International Journal of Peptide and Protein Research, 12(5), 258-268.[4][8]

  • Pearson, D. A., et al. (1989).[4][8] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[12] Tetrahedron Letters, 30(21), 2739-2742.[4][8]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[4] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[6][7] International Journal of Peptide and Protein Research, 36(3), 255-266.[4]

  • BenchChem. (2025).[2][5][3] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.

Application Note: A Guide to the Synthesis and Evaluation of CRBN-Based PROTACs Using Amine-Functionalized Linker Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] This approach offers a distinct advantage over traditional inhibition, enabling the removal of target proteins, including those previously considered "undruggable".[2] A significant number of successful PROTACs leverage Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3][4] The design of these heterobifunctional molecules, comprising a warhead for the POI and a ligand for the E3 ligase joined by a chemical linker, is a multi-parameter optimization challenge. The linker itself is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex.[5]

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of CRBN-based PROTACs, with a focus on utilizing versatile amine-functionalized polyethylene glycol (PEG)-based linkers. While the query specified Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, it is important to note that the tertiary dimethylamino group is unreactive towards standard amide coupling reactions required for PROTAC synthesis. Therefore, this guide will focus on a synthetically viable and structurally related primary amine precursor, tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate , to illustrate the principles and protocols for incorporating such linkers into effective protein degraders.

The Principle of CRBN-Mediated Protein Degradation

PROTACs function as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[] In CRBN-based PROTACs, one end of the molecule binds to CRBN, while the other binds to the POI. This proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which is the crucial first step in the degradation cascade.[][8]

Once the ternary complex is formed, the CRL4^CRBN^ complex polyubiquitinates the POI, tagging it for recognition by the 26S proteasome.[9][10] The proteasome then degrades the POI into small peptides, and the PROTAC molecule is released to engage in another catalytic cycle.[4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][11]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release (Catalytic Cycle) Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Mechanism of Action for a CRBN-based PROTAC.

Designing CRBN-Based PROTACs: Key Components

A successful PROTAC requires the careful selection and integration of three distinct chemical moieties.

The CRBN Ligand

The most widely used CRBN ligands are derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, pomalidomide, and lenalidomide.[12][13] These molecules bind to a specific hydrophobic pocket in CRBN, and their glutarimide ring is essential for this interaction.[10] Modifications are typically made to the phthalimide ring system to allow for the attachment of a linker without disrupting the crucial binding to CRBN.[] It is important to consider that IMiD-based ligands can have inherent biological activity, including the degradation of endogenous neosubstrates like IKZF1 and IKZF3, which must be evaluated.[1][]

The Linker: A Critical Determinant of Efficacy

The linker connects the CRBN ligand to the target warhead. Its length, rigidity, and chemical composition are not merely passive spacers; they are critical for enabling and stabilizing the formation of a productive ternary complex.[8] PEG-based linkers are commonly employed due to their favorable physicochemical properties, including improved solubility.

In this guide, we focus on tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate [14] as a versatile linker precursor. Its key features are:

  • Primary Amine (-NH2): Provides a reactive handle for straightforward amide bond formation with an activated carboxylic acid on the CRBN ligand.

  • PEG Chain: Confers flexibility and enhances solubility. The length of the PEG chain can be varied to optimize the distance between the POI and CRBN.

  • tert-Butyl Ester (-COOtBu): A robust protecting group for the carboxylic acid. It is stable during the initial coupling step and can be selectively removed under acidic conditions to reveal the terminal carboxyl group for subsequent coupling to the warhead.

The Protein of Interest (POI) Warhead

The warhead is a ligand that binds specifically to the target protein. The choice of warhead is entirely dependent on the POI. For this guide, we will use a derivative of JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, as a model warhead.

Protocol: Synthesis of a Model BRD4-Degrading PROTAC

This protocol outlines the synthesis of a model PROTAC, dBET6, which targets BRD4 for degradation using a pomalidomide-based CRBN ligand and a JQ1-based warhead, connected via a PEG linker.[15]

Synthesis_Workflow Pomalidomide Pomalidomide Derivative (Acid) Intermediate1 Intermediate 1 (Linker-Pomalidomide) Pomalidomide->Intermediate1 Linker Linker Precursor (tert-butyl ester, amine) Linker->Intermediate1 Step 1: Amide Coupling (HATU, DIPEA) Intermediate2 Intermediate 2 (Deprotected Acid) Intermediate1->Intermediate2 Step 2: Deprotection (TFA) PROTAC Final PROTAC (e.g., dBET6) Intermediate2->PROTAC JQ1 JQ1 Warhead (Amine) JQ1->PROTAC Step 3: Amide Coupling (HATU, DIPEA)

Figure 2: General Synthetic Workflow for PROTAC Assembly.

Materials and Reagents
ReagentSupplierPurpose
4-Carboxy-pomalidomideCustom Synthesis/VendorCRBN Ligand with attachment point
tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoateCommercial VendorLinker Precursor
(+)-JQ1-amineCommercial VendorBRD4 Warhead with attachment point
HATUCommercial VendorAmide coupling reagent
DIPEACommercial VendorNon-nucleophilic base
Trifluoroacetic Acid (TFA)Commercial VendorDeprotection of tert-butyl ester
DMF, DCMCommercial VendorAnhydrous solvents
HPLC-grade solventsCommercial VendorPurification and analysis
Step-by-Step Synthesis

Step 1: Coupling of Linker to CRBN Ligand

  • Dissolve 4-Carboxy-pomalidomide (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected linker-pomalidomide intermediate.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Final Coupling to the JQ1 Warhead

  • Dissolve the deprotected acid from Step 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of (+)-JQ1-amine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor reaction progress by LC-MS.

  • Purify the final PROTAC compound using preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

Protocol: Biological Evaluation of PROTAC Efficacy

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein in a manner consistent with its proposed mechanism of action.

Evaluation_Workflow Start Synthesized PROTAC Cell_Treatment 1. Cell Culture & Treatment Start->Cell_Treatment Ternary_Assay 4. Ternary Complex Assay (e.g., AlphaLISA) Start->Ternary_Assay Biochemical Assay Degradation_Assay 2. Assess Degradation (Western Blot) Cell_Treatment->Degradation_Assay Mechanism_Validation 3. Mechanism Validation Cell_Treatment->Mechanism_Validation With Controls Data_Analysis Calculate DC50 & Dmax Degradation_Assay->Data_Analysis Conclusion Potent & Specific Degrader Data_Analysis->Conclusion Mechanism_Validation->Conclusion Ternary_Assay->Conclusion

Figure 3: Workflow for the Biological Evaluation of a PROTAC.

Cell Culture and Treatment
  • Seed MV4-11 cells (or another relevant cell line expressing BRD4 and CRBN) in 6-well plates to achieve 70-80% confluency at the time of harvest.[9]

  • Prepare a dilution series of the PROTAC in DMSO. A typical concentration range for an initial screen is 1 nM to 10 µM.

  • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying protein degradation.[9][16]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detect the signal using an ECL substrate and an imaging system.[18]

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[18]

ParameterDescription
DC₅₀ The concentration of PROTAC that induces 50% degradation of the POI.
Dₘₐₓ The maximum percentage of POI degradation achieved.
Verifying the Mechanism of Action

To confirm that the observed protein depletion is due to the intended PROTAC mechanism, several control experiments are essential.[19][20]

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. A functional PROTAC's activity should be rescued (i.e., degradation should be blocked).[20]

  • CRBN Competition: Co-treat cells with the PROTAC and an excess of a free CRBN ligand (e.g., 10 µM pomalidomide). The free ligand will compete for CRBN binding, preventing ternary complex formation and rescuing degradation.[11]

  • Inactive Control: Synthesize a negative control compound, for example, by using the inactive (R)-epimer of the JQ1 warhead. This compound should bind CRBN but not the target, and thus should not induce degradation.[20]

Advanced: Assessing Ternary Complex Formation

Biophysical and biochemical assays can directly measure the formation of the POI-PROTAC-E3 ligase ternary complex, which is a critical validation step.[21]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses tagged recombinant proteins (e.g., GST-BRD4 and His-CRBN) and corresponding antibody-coated donor and acceptor beads.[][15][22] When the ternary complex forms in the presence of the PROTAC, the beads are brought into proximity, generating a luminescent signal. Plotting this signal against PROTAC concentration often yields a characteristic bell-shaped or "hook effect" curve, as high concentrations of the PROTAC favor binary complexes over the productive ternary complex.[21][23][24]

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a cell-based assay that can measure ternary complex formation in living cells.[21][25] It typically involves expressing the target protein as a NanoLuc® luciferase fusion (energy donor) and the E3 ligase as a HaloTag® fusion labeled with a fluorescent acceptor. PROTAC-induced proximity results in energy transfer and a detectable signal.

Troubleshooting and Key Considerations

  • No Degradation: If no degradation is observed, consider cell permeability issues or non-optimal linker design.[19] Assays like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in cells.[26]

  • The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, is a hallmark of the ternary complex model.[24] It underscores the importance of testing a wide range of concentrations.

  • Off-Target Effects: The use of IMiD-based ligands can lead to the degradation of natural CRBN neosubstrates.[] Proteomics-based approaches can be used to assess the global selectivity of a new PROTAC.[19]

  • Linker Optimization: If initial results are suboptimal, systematic modification of the linker length and attachment points is a common strategy to improve the cooperativity and stability of the ternary complex.[5]

Conclusion

The development of CRBN-based PROTACs is a powerful strategy for targeted protein degradation. By understanding the key principles of their design and employing systematic evaluation workflows, researchers can effectively create and validate novel degraders. The use of versatile, amine-functionalized linker precursors like tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate provides a reliable and flexible platform for synthesizing PROTAC libraries and optimizing degrader efficacy. The detailed protocols and validation strategies outlined in this guide offer a robust framework for scientists and drug developers working to harness the potential of this transformative technology.

References

  • CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications. (URL: [Link])

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (URL: [Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

  • Tactics and Strategies for the Synthesis of Cereblon Ligands - ResearchGate. (URL: [Link])

  • Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - RSC Publishing. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed. (URL: [Link])

  • C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Ternary Complex Formation Assays - Domainex. (URL: [Link])

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate. (URL: [Link])

  • Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar. (URL: [Link])

  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (URL: [Link])

  • The Developability Challenges with Bifunctional Targeted Protein Degraders. (URL: [Link])

  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (URL: [Link])

  • Safety considerations for PROTAC protein degraders. (URL: [Link])

  • PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Future of PROTAC Research: Opportunities and Obstacles - Panome Bio. (URL: [Link])

  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • in silico tools in protacs design - arXiv. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship. (URL: [Link])

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (URL: [Link])

  • CAS No : 1807521-03-4 | Product Name : tert-butyl 3-(2-(methylamino)ethoxy)propanoate. (URL: [Link])

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC. (URL: [Link])

  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC. (URL: [Link])

  • 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | C11H23NO4 | CID 51340927. (URL: [Link])

  • The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment - ResearchGate. (URL: [Link])

  • PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - MDPI. (URL: [Link])

Sources

NMR characterization of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: A Senior Application Scientist

Abstract

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a heterobifunctional molecule incorporating a protected carboxylic acid (tert-butyl ester) and a tertiary amine. Such structures are of significant interest in pharmaceutical development and chemical biology, often serving as linkers in complex molecules like Proteolysis Targeting Chimeras (PROTACs) or as intermediates in the synthesis of functionalized polymers and surfactants.[1] Unambiguous structural verification is paramount for its use in these applications. This guide provides a comprehensive framework for the characterization of this molecule using ¹H and ¹³C NMR spectroscopy. We will detail not only the protocols for data acquisition but also the underlying principles for spectral interpretation, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Structural Rationale

The structural characterization of any novel or synthesized small molecule is a cornerstone of chemical research and development.[2][3] NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[4] For Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, NMR provides critical information on:

  • Connectivity: Confirming the precise arrangement of the propanoate backbone, the ethoxy linker, and the terminal dimethylamino and tert-butyl groups.

  • Purity: Identifying the presence of residual solvents, starting materials, or side-products.

  • Structural Integrity: Ensuring the molecule has not undergone degradation, such as hydrolysis of the tert-butyl ester.

This document serves as a practical guide, grounded in established spectroscopic principles, to achieve a confident structural assignment of the title compound.

Molecular Structure and Predicted NMR Environments

To effectively interpret the NMR spectra, we must first dissect the molecule into its constituent proton (¹H) and carbon (¹³C) environments. Each unique environment will correspond to a distinct signal in the respective NMR spectrum.

Caption: Labeled structure of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

¹H NMR Characterization: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment, count, and neighboring protons for each unique proton set.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The following table summarizes the expected ¹H NMR data when using a standard solvent like deuterochloroform (CDCl₃).

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
a -C(CH ₃)₃~1.45Singlet (s)9HProtons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a singlet. They are shielded and appear upfield.[5]
b -C(=O)CH ₂-~2.50Triplet (t)2HThese protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield.[6] They are split into a triplet by the two neighboring protons on position c .
c -CH ₂CH₂O-~3.70Triplet (t)2HThese protons are deshielded by the adjacent ether oxygen. They are split into a triplet by the two neighboring protons on position b .
d -OCH ₂CH₂N-~3.60Triplet (t)2HDeshielded by the adjacent ether oxygen. Split into a triplet by the two neighboring protons on position e .
e -CH ₂N(CH₃)₂~2.55Triplet (t)2HDeshielded by the adjacent nitrogen atom.[7] Split into a triplet by the two neighboring protons on position d .
f -N(CH ₃)₂~2.30Singlet (s)6HProtons of the two methyl groups on the nitrogen are equivalent and have no adjacent protons, resulting in a sharp singlet.

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature.

¹³C NMR Characterization: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. It is a powerful tool for confirming the carbon framework and the presence of key functional groups.[8][9]

Predicted Chemical Shifts (δ)
LabelAssignmentPredicted δ (ppm)Rationale for Chemical Shift
1 -C (CH₃)₃~28.2The nine equivalent methyl carbons of the tert-butyl group.
2 -C (=O)O-~171.0The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[9]
3 -C(=O)C H₂-~35.5Carbon adjacent to the ester carbonyl.
4 -C H₂CH₂O-~66.0Carbon adjacent to the ether oxygen.
5 -OC H₂CH₂N-~69.5Carbon adjacent to the ether oxygen, slightly influenced by the nitrogen.
6 -C H₂N(CH₃)₂~58.0Carbon adjacent to the nitrogen.
7 -C (CH₃)₃~80.5The quaternary carbon of the tert-butyl group, deshielded by the ester oxygen.
8 -N(C H₃)₂~45.5The two equivalent methyl carbons attached to the nitrogen.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][10]

Overall Workflow

G A Sample Preparation B NMR Spectrometer Setup A->B Load Sample C ¹H NMR Acquisition B->C Tune & Shim D ¹³C NMR Acquisition C->D Switch Nucleus E Data Processing D->E Fourier Transform F Spectral Analysis & Assignment E->F Phasing & Baseline Correction

Sources

Mass Spectrometry Analysis of PROTACs Containing the Dimethylaminoethoxypropanoate Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[6] This application note focuses on the mass spectrometry (MS) analysis of PROTACs featuring a dimethylaminoethoxypropanoate-based linker, a moiety designed to enhance solubility and cell permeability.

The unique structural characteristics of PROTACs, particularly their large size and complex nature, present distinct challenges for bioanalysis.[7][8] Accurate and sensitive quantification of PROTACs in biological matrices is crucial for understanding their pharmacokinetics (PK) and pharmacodynamics (PD), which are essential for preclinical and clinical development.[7][8] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful LC-MS/MS analysis of these important molecules.

Core Challenges in PROTAC Bioanalysis

The bioanalysis of PROTACs is often complicated by several factors:

  • In-source Fragmentation: The linker region of PROTACs can be susceptible to fragmentation within the mass spectrometer's ion source, complicating data interpretation and potentially reducing sensitivity.[7][9]

  • Non-specific Binding: Due to their size and potential for exposed ionic regions, PROTACs can adhere to laboratory plastics and glassware, leading to sample loss and inaccurate quantification.[7][9]

  • Metabolic Instability: The linker and other components of the PROTAC molecule can be targets for metabolic enzymes, leading to the formation of various metabolites that need to be characterized.[10][11]

  • Complex Matrix Effects: Biological samples introduce a host of endogenous molecules that can interfere with the ionization and detection of the target PROTAC.[12]

Experimental Workflow for PROTAC Analysis

A robust and reliable workflow is paramount for the successful analysis of PROTACs. The following diagram outlines the key stages, from sample collection to data interpretation.

PROTAC Analysis Workflow Figure 1. General Workflow for PROTAC LC-MS/MS Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, SPE, etc.) Sample_Collection->Sample_Preparation Immediate processing or flash-freezing LC_Separation Liquid Chromatography (LC) (Reversed-Phase, HILIC) Sample_Preparation->LC_Separation Injection MS_Detection Mass Spectrometry (MS/MS) (Triple Quadrupole, Orbitrap) LC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition (MRM, Full Scan) MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification (Integration, Calibration Curve) Data_Acquisition->Data_Processing

Caption: A generalized workflow for the LC-MS/MS analysis of PROTACs.

Detailed Protocols

Protocol 1: Plasma Sample Preparation

This protocol details a protein precipitation method, a common and effective technique for extracting PROTACs from plasma samples.[13][14]

Materials:

  • Rat plasma containing the PROTAC of interest

  • Internal Standard (IS) solution (a structurally similar compound, if available)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), ice-cold

  • Microcentrifuge tubes (low-binding)

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a low-binding microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Add 5 µL of the IS solution and vortex briefly.

  • Add 200 µL of ice-cold ACN containing 1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new low-binding tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development

Optimizing the liquid chromatography and mass spectrometry parameters is critical for achieving the desired sensitivity and selectivity.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is a good starting point for most PROTACs (e.g., 2.1 x 50 mm, 1.7 µm).[13]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C to improve peak shape.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for PROTACs containing the basic dimethylamino group.

  • Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are valuable for structural elucidation and metabolite identification.[11][15]

  • Parameter Optimization:

    • Infusion: Directly infuse a standard solution of the PROTAC to optimize the precursor ion selection and collision energy for the most intense and specific product ions.

    • Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the signal of the precursor ion while minimizing in-source fragmentation.[7][9]

Table 1: Example MRM Transitions for a Hypothetical PROTAC

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PROTAC950.5450.2 (POI Ligand)35
250.8 (Linker Fragment)45
Internal Standard956.5456.235

Fragmentation Analysis of the Dimethylaminoethoxypropanoate Linker

Understanding the fragmentation pattern of the PROTAC is crucial for developing a specific and sensitive MRM method and for structural confirmation. The dimethylaminoethoxypropanoate linker is expected to produce characteristic fragment ions.

PROTAC Fragmentation Figure 2. Predicted Fragmentation of a PROTAC with a Dimethylaminoethoxypropanoate Linker cluster_PROTAC cluster_fragments Characteristic Fragments POI_Ligand POI Ligand Linker Dimethylaminoethoxypropanoate Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Fragment1 [POI Ligand + Linker Fragment]+ Linker->Fragment1 Cleavage Site 1 Fragment2 [E3 Ligase Ligand + Linker Fragment]+ Linker->Fragment2 Cleavage Site 2 Fragment3 [Dimethylaminoethoxy]+ Linker->Fragment3 Characteristic Linker Fragment

Caption: Predicted fragmentation pattern of a PROTAC with the specified linker.

Key fragmentation pathways often involve cleavage at the amide or ether bonds within the linker structure. The presence of the tertiary amine in the dimethylaminoethoxy group can also direct fragmentation. High-resolution mass spectrometry is invaluable for confirming the elemental composition of these fragments.[2][15]

In Vitro and In Vivo Stability Considerations

The stability of a PROTAC is a critical determinant of its in vivo efficacy.[10][] Mass spectrometry is the primary tool for assessing stability in various biological matrices.

  • In Vitro Stability:

    • Liver Microsomes: Assays using liver microsomes from different species (e.g., human, rat, mouse) are essential to evaluate phase I and phase II metabolic stability.[10]

    • Plasma Stability: Incubation in plasma helps to assess degradation by plasma enzymes.[17]

    • Chemical Stability: Evaluating stability at different pH values can predict stability in various physiological compartments.

  • In Vivo Metabolite Identification:

    • Analysis of in vivo samples (plasma, urine, feces) is necessary to identify and characterize the metabolites formed.[]

    • This information is crucial for understanding the drug's clearance mechanisms and identifying any potentially active or toxic metabolites.

Conclusion

The mass spectrometric analysis of PROTACs containing a dimethylaminoethoxypropanoate linker requires a multifaceted approach that addresses the unique challenges posed by these complex molecules. Careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters is essential for achieving the required sensitivity, selectivity, and accuracy. A thorough understanding of the PROTAC's fragmentation behavior and metabolic stability is critical for successful preclinical and clinical development. The protocols and considerations outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this promising class of therapeutics.

References

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. Available at: [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. Available at: [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. Available at: [Link]

  • Development and Validation of Lc-Ms/Ms Methods for the Pharmacokinetic Assessment of the Protacs Bavdeglutamide (Arv-110) and Vepdegestrant (Arv-471). SSRN. Available at: [Link]

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. Available at: [Link]

  • Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC. Available at: [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. MDPI. Available at: [Link]

  • Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available at: [Link]

  • Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. Chemical Science (RSC Publishing). Available at: [Link]

  • In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. PMC. Available at: [Link]

  • From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Waters Corporation. Available at: [Link]

  • Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex. ResearchGate. Available at: [Link]

  • Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. Available at: [Link]

  • Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. ResearchGate. Available at: [Link]

  • Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. ACS Figshare. Available at: [Link]

  • Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. SCIEX. Available at: [Link]

  • Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. Available at: [Link]

  • Stability of ADCs in sub-cellular fractions. Sterling Pharma Solutions. Available at: [Link]

  • Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. MDPI. Available at: [Link]

  • Studies to Understand the Stability and Liabilities of Legumain-cleavable Antibody-drug Conjugates. The Open Repository @ Binghamton (The ORB). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Preventing Aggregation of PROTACs with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in PROTAC development: aggregation, particularly when hydrophilic linkers are employed. While hydrophilic linkers, such as polyethylene glycol (PEG), are often incorporated to improve aqueous solubility, their use does not entirely preclude aggregation issues, which can significantly impact experimental outcomes.[1][2]

This resource is designed to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide - My PROTAC is Aggregating

This section is for you if you are actively observing precipitation, turbidity, or inconsistent results in your assays.

Question 1: I've dissolved my new PROTAC with a PEG linker in my aqueous buffer, but the solution is cloudy and I see visible precipitates. What's happening and how can I fix it?

Answer:

This is a classic sign of your PROTAC exceeding its aqueous solubility limit, a common issue even with hydrophilic linkers due to the often high molecular weight and lipophilicity of the overall PROTAC molecule.[3][4] The hydrophilic linker may not be sufficient to compensate for hydrophobic ligands.

Immediate Corrective Actions:
  • Optimize DMSO Co-solvent Concentration: While it's a go-to solvent, high concentrations of DMSO can cause assay artifacts. Aim for a final DMSO concentration of less than 0.5% in your aqueous solution.[3]

  • Improve Dissolution Technique: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock solution of your PROTAC to the aqueous buffer dropwise while vortexing or stirring vigorously.[3] This avoids localized high concentrations of the PROTAC that can trigger precipitation.[3]

  • Lower the PROTAC Concentration: You may be working above the solubility limit of your compound in that specific buffer.[3] Perform a serial dilution to identify the highest concentration that remains soluble.

  • Buffer Composition and pH Adjustment:

    • pH: The pH of your buffer can significantly impact the solubility of PROTACs containing ionizable groups. If your PROTAC has acidic or basic moieties, adjust the buffer pH to a point where these groups are charged, which generally increases aqueous solubility.

    • Salt Concentration: Modify the ionic strength of your buffer. Sometimes, increasing the salt concentration can enhance solubility, but this is highly protein-dependent.

Long-Term Solutions (Requiring Synthesis of New Analogs):
  • Linker Modification:

    • Extend the PEG Chain: Synthesizing analogs with longer PEG chains (e.g., PEG4, PEG6) can increase hydrophilicity and water solubility.[3]

    • Incorporate Ionizable Groups: Introducing a basic nitrogen (e.g., piperazine) or an acidic group (e.g., carboxylic acid) into the linker can dramatically improve solubility at physiological pH.[3][5]

  • Ligand Modification: Add polar functional groups to solvent-exposed regions of the target or E3 ligase ligands.

Question 2: My PROTAC appears soluble, but I'm getting inconsistent results in my biochemical and biophysical assays (e.g., SPR, ITC, DSF). Could this be due to aggregation?

Answer:

Yes, this is a strong possibility. Soluble aggregates, which are not visible to the naked eye, can significantly interfere with many biophysical techniques and lead to unreliable data.[6] These aggregates can cause artifacts, reduce the active concentration of your PROTAC, and impact binding kinetics.

Troubleshooting Steps & Experimental Protocols:
  • Detecting Soluble Aggregates:

    • Dynamic Light Scattering (DLS): This is a primary technique to assess the homogeneity of your sample. A high polydispersity index or the presence of multiple particle sizes is indicative of aggregation.

    • Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting in the void volume suggests the presence of aggregates.[6][7]

    • Analytical Ultracentrifugation (AUC): This technique can separate and quantify different species in solution, providing clear evidence of aggregation.[8][9]

  • Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

    • Sample Preparation: Prepare your PROTAC solution at the desired concentration in the final assay buffer. Ensure the buffer is filtered to remove any particulate matter.

    • Measurement:

      • Equilibrate the DLS instrument to the desired temperature.

      • Transfer the PROTAC solution to a clean, dust-free cuvette.

      • Place the cuvette in the instrument and allow the temperature to stabilize.

      • Acquire data, paying attention to the correlation function and the resulting size distribution plot.

    • Interpretation: A monomodal peak with a low polydispersity index (<0.2) suggests a homogenous solution. Multiple peaks or a high polydispersity index indicates aggregation.

  • Improving Assay Robustness:

    • Incorporate Detergents: Adding a low concentration of a non-denaturing, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can help to solubilize aggregates.[6][10]

    • Buffer Optimization: Screen different buffer conditions (pH, salt concentration) to find one that minimizes aggregation.

    • Use of Additives: Small molecules like glycerol (5-10%), L-arginine, or sucrose can act as stabilizing agents and reduce aggregation.[10]

Section 2: FAQs - Proactive Prevention of PROTAC Aggregation

This section provides answers to common questions about proactively designing and handling PROTACs to minimize aggregation from the outset.

Why do PROTACs with hydrophilic linkers still aggregate?

While hydrophilic linkers like PEG enhance the water solubility of PROTACs, the overall physicochemical properties of these large molecules often lead to poor solubility.[2][4] PROTACs frequently have a high molecular weight and complex structures, which can contribute to aggregation despite the presence of a hydrophilic linker.[4]

How does the linker length and composition affect aggregation?

The length and chemical makeup of the linker are critical.[11]

  • Length: A linker that is too short may not effectively span the distance between the target protein and the E3 ligase, while an excessively long and flexible linker can sometimes fold back on itself, exposing hydrophobic patches and promoting self-association.[11][12]

  • Composition: Incorporating polar functional groups like amides and ethers can improve solubility.[11] Conversely, overly lipophilic linkers can decrease aqueous solubility.[11]

Can aggregation impact the formation of the ternary complex?

Absolutely. The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for PROTAC efficacy.[13][14][15] If the PROTAC is aggregated, it is not available in its monomeric, active form to effectively bridge the two proteins. This can lead to a significant reduction or complete loss of degradation activity.

What is the "hook effect" and is it related to aggregation?

The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[16][17] This is primarily due to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that cannot lead to degradation.[17] While not directly caused by aggregation, poor solubility and aggregation at high concentrations can exacerbate the hook effect by reducing the effective concentration of monomeric PROTAC available for ternary complex formation.

What formulation strategies can be employed to prevent aggregation during in vivo studies?

For animal studies, where higher concentrations are often required, formulation becomes critical.

  • Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance its solubility and dissolution rate.[4][18]

  • Nanoparticle Delivery: Encapsulating PROTACs in nanoparticles can improve their solubility, stability, and pharmacokinetic profile.[19]

Section 3: Key Experimental Workflows and Diagrams

Workflow for Troubleshooting PROTAC Aggregation

This workflow provides a systematic approach to identifying and resolving aggregation issues.

Troubleshooting_Workflow A Observe Poor Solubility or Inconsistent Assay Results B Step 1: Visual Inspection & Basic Solubility Check A->B C Is the solution clear? B->C D Immediate Corrective Actions: - Optimize DMSO concentration - Improve dissolution technique - Lower PROTAC concentration C->D No E Step 2: Detect Soluble Aggregates C->E Yes D->B F Perform DLS, SEC, or AUC E->F G Are aggregates present? F->G H Assay Optimization: - Add non-denaturing detergent - Screen buffer pH and salt - Use stabilizing additives G->H Yes K Proceed with Experiments G->K No H->F I Step 3: Re-evaluate PROTAC Design (Long-Term) H->I If optimization fails J Synthesize New Analogs: - Modify linker (length, ionizable groups) - Modify ligands (add polar groups) I->J Aggregation_Impact cluster_0 Ideal Scenario: Monomeric PROTAC cluster_1 Problematic Scenario: Aggregated PROTAC POI {Protein of Interest (POI)} Ternary {Productive Ternary Complex} POI->Ternary PROTAC_mono {Monomeric PROTAC} PROTAC_mono->Ternary E3 {E3 Ligase} E3->Ternary Degradation Degradation Ternary->Degradation Leads to Degradation PROTAC_agg {Aggregated PROTAC} No_Ternary {No Ternary Complex Formation} No_Degradation No_Degradation No_Ternary->No_Degradation Prevents Degradation

Caption: The impact of PROTAC aggregation on ternary complex formation.

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health (NIH). [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Targeted Protein Degradation with PROTACs and Molecular Glues. Blog. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. [Link]

  • Bridging the Gap: How Pre-Formulation and Strategies Enable Scalable PROTAC Development. Chemistry Today. [Link]

  • Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. National Institutes of Health (NIH). [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-portal.org. [Link]

  • Preventing Protein Aggregation. Biozentrum. [Link]

  • Rational design of the linkers in targeting chimeras. Royal Society of Chemistry. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health (NIH). [Link]

  • Formulation Strategies to Prevent Protein Degradation. AAPS Newsmagazine. [Link]

  • (a) PROTAC-mediated ternary complex formation and Hook effect as a... ResearchGate. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer. [Link]

  • (PDF) PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. Cellectric. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health (NIH). [Link]

  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. bioRxiv.org. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

  • PROTAC Technology as a New Tool for Modern Pharmacotherapy. National Institutes of Health (NIH). [Link]

  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. National Institutes of Health (NIH). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Future Science. [Link]

  • Lessons learned in linking PROTACs from discovery to the clinic.. Nature. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Springer. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (NIH). [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. [Link]

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Navigating the Final Hurdle: A Technical Guide to Overcoming Side Reactions in TFA Deprotection of tert-Butyl Esters in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center

Topic: Side Reactions During TFA Deprotection of tert-Butyl Esters in PROTAC Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation

The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a complex, multi-step process that culminates in a final deprotection step to unmask a crucial carboxylic acid functional group, often from a tert-butyl ester. While seemingly routine, this trifluoroacetic acid (TFA)-mediated deprotection is a critical juncture fraught with the potential for yield-limiting and purification-complicating side reactions. This technical guide, designed as a comprehensive support resource, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers to navigate this final synthetic challenge successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the TFA deprotection of tert-butyl esters in PROTAC synthesis?

A1: The principal culprit behind side reactions is the generation of a stable tert-butyl cation as a byproduct of the deprotection mechanism. This highly reactive electrophile can then engage in undesired alkylation reactions with nucleophilic moieties present in the PROTAC molecule, such as electron-rich aromatic rings or sensitive functional groups within the warhead, linker, or E3 ligase ligand.

Q2: My PROTAC contains a tryptophan-like indole moiety. Should I be concerned during TFA deprotection?

A2: Absolutely. Indole rings, such as those found in tryptophan and related heterocycles often incorporated into PROTAC warheads or linkers, are particularly susceptible to tert-butylation. The tert-butyl cation can attack the electron-rich indole nucleus, leading to the formation of a bulky and often inseparable byproduct, compromising the purity and activity of your final compound.

Q3: Are there any other functional groups in my PROTAC that are at risk?

A3: Yes, besides indoles, other nucleophilic functional groups that can be susceptible to tert-butylation include the phenol ring of tyrosine, the thioether of methionine, and the thiol of cysteine. Furthermore, the stability of certain E3 ligase ligands, such as those based on thalidomide or pomalidomide, and various warheads under strong acidic conditions should be considered, although they are generally robust to TFA treatment.

Q4: What are "scavengers" and how do they prevent these side reactions?

A4: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap the reactive tert-butyl cations before they can alkylate the PROTAC molecule.[1] By presenting a more abundant and reactive target, scavengers effectively neutralize the electrophilic threat, ensuring a cleaner deprotection reaction.

Q5: Can I use a generic scavenger cocktail for all my PROTACs?

A5: While some general-purpose scavenger cocktails exist, the optimal choice depends on the specific functional groups present in your PROTAC. A one-size-fits-all approach may not be sufficient. For instance, a cocktail designed to protect a tryptophan-containing peptide might be overkill or even detrimental for a PROTAC lacking such a residue. Tailoring the scavenger cocktail to the specific needs of your molecule is crucial for success.

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving common issues encountered during the TFA deprotection of tert-butyl esters in PROTAC synthesis.

Issue 1: Incomplete Deprotection

Symptom: LC-MS analysis of the crude product shows a significant amount of starting material remaining.

Possible Causes & Solutions:

  • Insufficient TFA Concentration or Reaction Time: The deprotection of tert-butyl esters is an equilibrium-driven process. Ensure a sufficient excess of TFA is used. A common starting point is a 1:1 mixture of TFA and a co-solvent like dichloromethane (DCM).[1][2] If incomplete conversion is observed, increasing the reaction time or the proportion of TFA can be beneficial.

  • Steric Hindrance: In sterically congested molecules, the tert-butyl ester may be less accessible to TFA. Gently warming the reaction mixture (e.g., to 30-40 °C) can sometimes improve the reaction rate, but this should be done with caution to avoid promoting side reactions.

Issue 2: Observation of a +56 Da Adduct in the Mass Spectrum

Symptom: The major impurity in the crude product has a mass corresponding to the desired product plus 56 Da, indicating a tert-butylation side reaction.

Causality & Mitigation Strategy:

This is a classic sign of tert-butyl cation-mediated alkylation of a nucleophilic site on your PROTAC. The immediate and most effective solution is the incorporation of a scavenger cocktail into your deprotection protocol.

The choice of scavenger cocktail should be guided by the specific nucleophilic residues present in your PROTAC.

Scavenger Cocktail Composition (v/v/w) Primary Application in PROTAC Synthesis Reference
Standard 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)General purpose for PROTACs with moderately sensitive groups. TIS is an excellent scavenger for carbocations.[3]
For Indole-Containing PROTACs 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) (Reagent K)Highly effective for protecting tryptophan-like moieties and other sensitive residues.[4]
Thiol-Free Alternative for Sensitive Aromatics 90% TFA / 5% Thioanisole / 5% WaterSuitable for PROTACs with sensitive aromatic rings where the use of EDT is not desired.[5]

Experimental Protocols

Protocol 1: Standard TFA Deprotection with Scavengers

This protocol is a general starting point for the deprotection of tert-butyl esters in PROTACs containing moderately sensitive functional groups.

  • Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, water, and TIS in a 95:2.5:2.5 ratio.

  • Reaction Setup: Dissolve the tert-butyl ester-protected PROTAC in a minimal amount of DCM. Add the freshly prepared cleavage cocktail (typically 10-20 volumes relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The crude product can then be purified by preparative HPLC.

Protocol 2: Deprotection of Highly Sensitive PROTACs using Reagent K

This protocol is recommended for PROTACs containing highly nucleophilic moieties such as indoles.

  • Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in the specified ratio.

  • Reaction Setup and Execution: Follow the procedure outlined in Protocol 1, substituting the standard cleavage cocktail with Reagent K.

  • Work-up: The work-up procedure is the same as in Protocol 1. The use of cold diethyl ether to precipitate the crude product can also be an effective initial purification step.

Advanced Strategies: Orthogonal Protection

For particularly sensitive PROTACs where even the use of scavengers does not yield a clean product, an orthogonal protection strategy should be considered during the synthetic design phase. This involves using a protecting group for the carboxylic acid that can be removed under conditions that do not generate highly reactive electrophiles.

Protecting Group Deprotection Conditions Advantages in PROTAC Synthesis
Allyl Ester Pd(PPh₃)₄, Phenylsilane in DCMMild, non-acidic conditions that are compatible with a wide range of functional groups.
Benzyl Ester H₂, Pd/CCleavage by hydrogenolysis is a clean and efficient method, provided the PROTAC does not contain other reducible functional groups.

By proactively designing the synthesis to avoid the generation of the problematic tert-butyl cation, many of the challenges associated with the final deprotection step can be circumvented.

Visualizing the Problem and Solution

To better understand the underlying chemistry, the following diagrams illustrate the mechanism of tert-butylation and the protective role of scavengers.

G cluster_deprotection Desired Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger-Mediated Pathway tBu_ester PROTAC-COO-tBu protonated_ester PROTAC-C(OH+)-O-tBu tBu_ester->protonated_ester + H+ (TFA) carboxylic_acid PROTAC-COOH protonated_ester->carboxylic_acid Deprotection tBu_cation tBu+ protonated_ester->tBu_cation Cleavage side_product tBu-PROTAC-COOH (Side Product) tBu_cation->side_product Alkylation trapped_cation Trapped Cation tBu_cation->trapped_cation Quenching nucleophilic_protac Nucleophilic PROTAC Moiety (e.g., Indole) scavenger Scavenger (e.g., TIS)

Caption: Mechanism of TFA-mediated deprotection and side reactions.

G start Start: Crude PROTAC after TFA Deprotection check_lcms Analyze by LC-MS start->check_lcms incomplete Incomplete Reaction? check_lcms->incomplete side_product +56 Da Peak Observed? incomplete->side_product No increase_time Increase Reaction Time/ TFA Concentration incomplete->increase_time Yes clean Clean Deprotection side_product->clean No add_scavengers Add/Optimize Scavenger Cocktail side_product->add_scavengers Yes increase_time->start add_scavengers->start consider_orthogonal Consider Orthogonal Protection Strategy add_scavengers->consider_orthogonal If persists

Caption: Troubleshooting workflow for TFA deprotection.

This technical support guide provides a framework for understanding and mitigating side reactions during the critical final deprotection step in PROTAC synthesis. By carefully considering the structure of the PROTAC and employing the appropriate strategies, researchers can significantly improve the yield and purity of their final compounds, accelerating the development of these promising new therapeutics.

References

  • Girardini, M., Maniaci, C., Hughes, S. J., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. [Source, URL not available].
  • Typical procedure for deprotection of tert-butyl ester. [Source, URL not available].
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Source, URL not available].
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Source, URL not available].
  • Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery.
  • Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Tos-PEG6-CH2-Boc Protocol. Benchchem.
  • Application Notes and Protocols for Fmoc-Gln(Trt)-OH Deprotection using TFA Cocktail. Benchchem.
  • Use of DTNP and DTP as Deprotection Reagents in Solution. [Source, URL not available].
  • Cleavage Cocktail Selection. CDN.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. [Source, URL not available].
  • R, I., Troup, & et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther, 1(5), 273–312.
  • Challenges in PROTAC synthesis and how to overcome them. Benchchem.
  • E3 Ligase Ligands in PROTAC. Precise PEG.
  • Development of partial PROTAC libraries and new E3 ligase ligands to accelerate PROTAC advancement. American Chemical Society.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Degrader Design and Synthesis | PROTAC Service. Mtoz Biolabs.
  • An In-depth Technical Guide to Orthogonal Protection Str
  • Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). [Source, URL not available].
  • General strategy using "click chemistry" for PROTAC synthesis.
  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evapor
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Source, URL not available].
  • E3 ligase ligand optimiz
  • Alternative PROTAC Technologies Development. BOC Sciences.
  • Degradation of proteins by PROTACs and other str
  • Recent advances of PROTACs technology in neurodegenerative diseases. [Source, URL not available].
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Source, URL not available].
  • Bondeson, D. P., Smith, B. E., & et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78–87.e5.
  • Wurz, R. P., Dellamaggiore, K., & et al. (2018). Support for the “linkerology” hypothesis: Influence of linker length and composition on the activity of proteolysis-targeting chimeras. Journal of Medicinal Chemistry, 61(10), 4529–4538.
  • Click chemistry in the development of PROTACs. RSC Chemical Biology.
  • Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine.
  • PROTAC targeted protein degraders: the past is prologue. Arvinas.
  • PROTAC Synthesis Kits for Targeted Protein Degrad

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Overcoming solubility issues of PROTACs with Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for PROTACs Subject: Troubleshooting & Implementation Guide for Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate Reference ID: TSC-PROTAC-SOL-001

Executive Summary: The "Solubility Tag" Strategy

You have accessed this guide because your PROTAC candidate exhibits poor aqueous solubility ("brick dust" properties), and you are utilizing or considering Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate (hereafter referred to as T-DAEP ) to resolve this.[1]

T-DAEP is a specialized building block designed to introduce a tertiary amine and a short PEG-like spacer into your molecule.[1] Unlike standard alkyl or PEG linkers, the dimethylamino motif provides a pH-dependent ionization center (


).[1] This allows the PROTAC to exist as a cationic species at physiological pH, disrupting intermolecular aggregation and significantly enhancing aqueous solubility.

Critical Chemical Distinction:

  • Tert-butyl 3-(2-( methyl amino)ethoxy)propanoate: A secondary amine.[1] Used as a Linker (connects two ligands).[1][2][3][4][5]

  • Tert-butyl 3-(2-( dimethyl amino)ethoxy)propanoate (Your Compound): A tertiary amine.[1] Used as a Terminal Solubilizing Tag or Side-Chain Modifier .[1] It cannot be used as a linear linker because the amine is fully substituted.

Part 1: Strategic Implementation (The "Why" and "Where")

Before synthesis, confirm your architectural strategy. T-DAEP is monofunctional regarding the amine (it is a "dead end").[1] It is typically used to append a solubilizing tail to a solvent-exposed region of the E3 ligase ligand (e.g., VHL or Cereblon) or the Warhead.

Decision Matrix: Is T-DAEP right for your PROTAC?

TDAEP_Decision_Tree Start Start: Define Solubility Strategy Check_Structure Check Compound Structure: Is it Dimethylamino? Start->Check_Structure Goal_Linker Goal: Connect E3 Ligand to Warhead? Check_Structure->Goal_Linker Yes Goal_Tag Goal: Append Solubilizing Tail/Cap? Check_Structure->Goal_Tag Yes Stop_Wrong STOP: T-DAEP cannot be a linear linker. Use the 'Methylamino' analog. Goal_Linker->Stop_Wrong Incompatible Proceed_Tag PROCEED: Use T-DAEP as a Terminal Cap. Goal_Tag->Proceed_Tag Compatible Synth_Step Synthesis: Deprotect t-Butyl Group to reveal Carboxylic Acid Proceed_Tag->Synth_Step Couple_Step Coupling: React Acid with Amine on Ligand Synth_Step->Couple_Step

Figure 1: Decision matrix for incorporating T-DAEP. Note that the dimethylamino group prevents linear chain extension, limiting its use to terminal modifications.

Part 2: Troubleshooting Synthesis & Purification

The incorporation of T-DAEP introduces specific chemical challenges due to the coexistence of an acid-labile ester and a basic amine.[1]

Issue 1: Incomplete Deprotection or "Sticky" Salts

Symptom: After treating T-DAEP with TFA to remove the tert-butyl group, the yield is low, or the product is a hygroscopic oil that is difficult to handle.

  • Root Cause: The tertiary amine traps the trifluoroacetic acid (TFA), forming a stable ammonium trifluoroacetate salt. This salt can be hygroscopic and may interfere with subsequent coupling reactions if the stoichiometry of the base (e.g., DIPEA) is not adjusted.

  • Solution:

    • Deprotection: Use TFA:DCM (1:1) or 4M HCl in Dioxane.[1]

    • Work-up: Do not just evaporate. The excess acid remains trapped by the amine.

    • Free-Basing (Optional but Recommended): After evaporation, redissolve in minimal MeOH and pass through a weak anion exchange resin (free base form) OR co-evaporate with toluene 3x to remove excess TFA.[1]

    • Coupling Adjustment: When coupling the resulting acid to your ligand, use 3-4 equivalents of DIPEA to ensure the amine is neutralized and the coupling reagent (e.g., HATU) functions correctly.

Issue 2: Poor Peak Shape in Prep-HPLC

Symptom: During purification, the PROTAC smears, tails, or elutes as broad humps.

  • Root Cause: The dimethylamino group interacts with residual silanols on the C18 column stationary phase. At neutral pH, it is partially protonated, leading to "peak splitting."

  • Solution:

    • Acidic Method (Preferred): Use 0.1% TFA (not just Formic Acid) in water/acetonitrile.[1] The strong acid ensures the amine is fully protonated (

      
      ), resulting in a sharp, albeit earlier-eluting, peak.
      
    • Basic Method (Alternative): If your PROTAC is acid-sensitive, use 10 mM Ammonium Bicarbonate (pH 8-9) .[1] This suppresses protonation, keeping the amine neutral (free base), which often improves peak shape for basic compounds on modern hybrid-silica columns (e.g., XBridge).

Part 3: Biological Assay Optimization

Once synthesized, the T-DAEP-modified PROTAC behaves differently in biological systems compared to neutral analogs.[1]

FAQ: Solubility vs. Permeability Trade-off

Q: "My PROTAC is now soluble (>100 µM), but degradation potency dropped. Why?" A: You may have hit the Permeability Ceiling .

  • Mechanism: The dimethylamino group is positively charged at physiological pH (7.4). While this solves the "brick dust" insolubility, permanent ionization can reduce passive membrane permeability.

  • Diagnostic Experiment: Perform a PAMPA assay at pH 7.4. If permeability is low (

    
     cm/s), the charge is preventing cell entry.[1]
    
  • Correction: The "Dimethylamino" group is generally good because it is a tertiary amine, not a quaternary ammonium. It exists in equilibrium. If permeability is poor, consider moving the attachment point to a region of the ligand that is buried inside the E3 ligase pocket (masking the charge) or switching to a morpholine analog (lower

    
    ), which will have a higher fraction of neutral species at pH 7.4.
    
Data Summary: Linker Motif Comparison
Linker/Tag MotifAqueous SolubilityCell PermeabilityMetabolic Stability
Alkyl Chain Low (Brick Dust)HighHigh
PEG Chain ModerateLow (Hydrophilic)Low (Oxidative cleavage)
T-DAEP (Amine) Very High (pH dependent) Moderate (pH dependent) Moderate

Part 4: Formulation Protocols

If you are dosing animals, the T-DAEP motif allows for specific formulation strategies that neutral PROTACs cannot utilize.

Protocol: In Situ Salt Formation for IV/PO Dosing

Instead of dosing a suspension, exploit the amine to create a clear solution.

  • Calculate Molarity: Determine the molar amount of your PROTAC.

  • Acidification: Add 1.05 equivalents of dilute HCl or Methanesulfonic acid (MsOH) to the solid PROTAC.

  • Dissolution: Add water or saline. The amine will protonate, forming a water-soluble salt instantly.

  • Co-solvent: If needed, add 5-10% Captisol® (Sulfobutyl ether beta-cyclodextrin).[1] The cationic PROTAC interacts favorably with the anionic cyclodextrin, further stabilizing the solution.

References

  • Crews, C. M., & Deshaies, R. J. (2001).[3] Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link[1]

  • Klein, V. G., et al. (2020). Understanding and Improving the Solubility of PROTAC Degraders. Journal of Medicinal Chemistry. (Discusses the impact of amine-containing linkers on physicochemical properties). Link[1]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link[1]

  • Foley, C. A., et al. (2020). Metabolism and Pharmacokinetics of PROTACs: Current Challenges and Future Perspectives. ACS Pharmacology & Translational Science. Link[1]

  • PubChem Compound Summary. Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate. (Chemical structure and property verification). Link

(Note: Specific CAS 1807521-03-4 is often associated with the methylamino analog; ensure verification of the dimethyl substitution in your specific reagent batch).[1]

Sources

Technical Support Center: Purification of Polar PROTAC Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chimeric" Challenge

Proteolysis-Targeting Chimeras (PROTACs) defy the traditional "Rule of 5."[1][2] They are heterobifunctional molecules—often described as "molecular dumbbells"—connected by a linker.[3]

The Core Problem: Polar PROTACs present a paradoxical purification challenge. They often possess:

  • High Lipophilicity: From the target and E3 ligase ligands (e.g., VHL or CRBN binders).

  • High Polarity: From the linker (often PEG-based) or specific polar warheads.

  • Poor Solubility: They frequently behave like "bricks," crashing out in both aqueous mobile phases and non-polar loading solvents.

This guide moves beyond standard small-molecule protocols to address the specific physicochemical behaviors of polar PROTACs during Flash and Prep-HPLC purification.

Module 1: Sample Loading & Solubility (The Pre-Column Struggle)

The Issue: You observe "breakthrough" (target elutes immediately) or severe streaking/tailing. This is often caused by the sample precipitating at the head of the column when the strong injection solvent meets the weak initial mobile phase.

Protocol A: The "Dry Load" Technique (Recommended)

For polar PROTACs with poor solubility in the starting mobile phase, liquid injection is the primary cause of poor resolution.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude PROTAC in a minimal amount of strong solvent (DCM, DMSO, or Acetone).

  • Adsorption: Add a solid support media (Celite 545 or C18-bonded silica) at a 1:2 ratio (Sample:Support). Note: Avoid plain silica for highly polar PROTACs as irreversible adsorption can occur.

  • Evaporation: Rotovap the slurry until a free-flowing powder remains. Ensure no residual solvent smell.

  • Packing: Load the powder into an empty solid-load cartridge (SLD) or pre-column chamber.

  • Elution: Place in-line with the flow path.

Protocol B: Liquid Injection (High Solubility Only)

If liquid injection is necessary (e.g., automation constraints), do not inject 100% DMSO.

  • The Fix: "Sandwich Injection" or Dilution.

  • Recipe: Dilute the DMSO sample 1:1 with water/acetonitrile (50:50). If it precipitates, revert to Dry Loading.

Visualization: Sample Loading Decision Tree

LoadingStrategy Start Crude PROTAC Sample SolubilityCheck Soluble in Initial Mobile Phase (e.g., 5% ACN/H2O)? Start->SolubilityCheck LiquidInj Liquid Injection (Filter 0.2µm) SolubilityCheck->LiquidInj Yes PrecipCheck Precipitates in <50% Organic? SolubilityCheck->PrecipCheck No Yes Yes No No DryLoad PROTOCOL A: Dry Load on Celite/C18 PrecipCheck->DryLoad Yes (High Risk) DMSOInj DMSO Injection (Max 1% Column Vol) PrecipCheck->DMSOInj No

Caption: Decision matrix for selecting the optimal loading strategy to prevent column fouling and breakthrough.

Module 2: Chromatographic Resolution (The Separation Struggle)

The Issue: Standard C18 columns often fail to separate the PROTAC from its "mono-functional" impurities (hydrolyzed linker or unreacted ligand) because the hydrophobicity difference is negligible.

Strategy 1: Stationary Phase Selection

For polar PROTACs, the "hydrophobic interaction" of C18 is sometimes insufficient. You need selectivity based on pi-pi interactions or steric shape.

Stationary PhaseMechanismBest Application for PROTACs
C18 (Standard) Hydrophobic InteractionGeneral purpose. Good for lipophilic ligands (e.g., Thalidomide).
Phenyl-Hexyl Pi-Pi Interaction + HydrophobicityTop Choice. Excellent for PROTACs with aromatic linkers or ligands. Resolves structural isomers better than C18 [1].
C4 / C8 Lower HydrophobicityUse if the PROTAC sticks irreversibly to C18 (retention time > 20 min on steep gradient).
HILIC Polar PartitioningOnly for extremely polar PROTACs (e.g., sugar-based linkers) that elute in void volume on RP.
Strategy 2: Mobile Phase & pH Control

The linker's stability is pH-dependent. Many PROTAC linkers (esters, carbonates) hydrolyze at high pH.

  • Standard Acidic: Water/Acetonitrile + 0.1% Formic Acid.[4]

    • Why: Formic acid is volatile and MS-friendly. TFA (0.1%) provides sharper peaks but suppresses MS ionization [2].

  • The "Basic" Switch: Water/Acetonitrile + 10mM Ammonium Bicarbonate (pH 8-10).

    • When to use: If basic moieties (amines on the warhead) cause severe tailing under acidic conditions.

    • Warning: Ensure your column is "Hybrid" (pH stable up to 12) to avoid dissolving the silica.

Strategy 3: The "Shallow Gradient"

PROTACs are large molecules; their adsorption isotherms resemble on/off switches.

  • Standard Gradient: 5-95% B over 20 mins (Too steep).

  • PROTAC Gradient:

    • Scout run: 5-95% B. Note elution % (e.g., elutes at 40% B).[4]

    • Focused Gradient: Start at 30% B, end at 50% B over 20 mins. This "stretches" the chromatogram to separate closely eluting impurities.

Module 3: Post-Purification & Recovery

The Issue: Yield loss is high. The PROTAC sticks to the collection tubes, or "flies away" as static fluff during lyophilization.

Troubleshooting Yield Loss
  • The "Ghost" Peak: PROTACs adhere to stainless steel and column frits.

    • Fix: Run a "sawtooth" wash (rapid 5-100% B cycles) between runs to prevent carryover into the next blank.

  • Lyophilization Static:

    • Fix: Do not freeze-dry from 100% water/acetonitrile. Add tert-Butanol (t-BuOH) to the fraction before freezing.

    • Ratio: 3:1 (Fraction : t-BuOH).

    • Result: t-BuOH creates a stable crystalline cake, preventing the "fluff" from flying into the vacuum pump [3].

PROTAC Workflow Visualization

PROTAC_Workflow cluster_0 Step 1: Method Development cluster_1 Step 2: Optimization cluster_2 Step 3: Recovery Scout Scout Run (C18, Acidic, 5-95%) Assess Assess Resolution Scout->Assess Selectivity Poor Selectivity? Assess->Selectivity Phenyl Switch to Phenyl-Hexyl Selectivity->Phenyl Yes (Co-elution) Tailing Peak Tailing? Selectivity->Tailing No Pool Pool Fractions Phenyl->Pool Basic Switch pH (Ammonium Bicarb) Tailing->Basic Yes (Basic moiety) Tailing->Pool No (Good Peak) Basic->Pool Lyophilize Add t-Butanol & Lyophilize Pool->Lyophilize

Caption: Optimization workflow for maximizing purity and yield of polar PROTACs.

Frequently Asked Questions (FAQ)

Q1: My PROTAC elutes as a broad "hump" rather than a sharp peak. Why? A: This usually indicates aggregation or solubility issues on-column.

  • Action: Increase the column temperature to 40°C or 50°C (check column limits). Heat improves mass transfer and breaks up aggregates. Alternatively, switch to a core-shell column (e.g., Kinetex or Cortecs) for sharper peaks at lower backpressure.

Q2: I see two peaks with the exact same mass (isobaric). Is my PROTAC degrading? A: Not necessarily. PROTACs often exist as atropisomers (conformational isomers restricted by bulky groups).

  • Test: Re-inject the isolated peak. If it re-equilibrates into two peaks, they are rotamers. If it remains a single peak, you have successfully separated a diastereomer or a synthesis byproduct [4].

Q3: Can I use TFA for purification if I need the data for biological assays? A: Use caution. Trifluoroacetic acid (TFA) can form strong ion pairs with basic amines, potentially affecting cellular permeability or binding assays.

  • Action: If you purify with TFA, perform a "desalting" step or repeated lyophilization from HCl/Water to exchange the counter-ion to a chloride salt, which is more biologically standard.

Q4: The PEG linker is invisible on UV. How do I track impurities? A: PEG linkers lack chromophores. If your impurities are truncated linkers, they won't show up at 254 nm.

  • Action: Use an ELSD (Evaporative Light Scattering Detector) or MS-triggered fractionation to capture non-UV active impurities.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link

  • WuXi AppTec. (2023).[1] PROTAC Bioanalysis: Challenges and Strategies. Link

  • Biopharma Group. (2025). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Link

  • BenchChem. (2025).[3][5][6] Application Notes and Protocols for the Purification of PROTACs. Link

Sources

Improving the cell permeability of PROTACs with PEG linkers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PROTAC Optimization & Technical Support Center .

This guide addresses the specific challenge of improving cell permeability in PROTACs utilizing PEG linkers . It is designed for medicinal chemists and biologists facing the "permeability paradox"—where the linker required for solubility and reach compromises the molecule's ability to cross the cell membrane.

Module 1: Diagnostic Workflow

Before altering your linker chemistry, you must confirm that permeability is the rate-limiting step. PROTACs often fail in cellular assays due to the "Hook Effect," poor E3 ligase engagement, or efflux, rather than simple passive permeability.

Use this decision matrix to diagnose your issue:

PROTAC_Diagnostic_Flow Start ISSUE: PROTAC is potent in biochemical assay but weak in cells Step1 1. Check Physicochemical Properties (MW > 1000? TPSA > 200 Ų?) Start->Step1 Step2 2. Perform PAMPA/Caco-2 Assay Step1->Step2 High TPSA/MW Decision1 Is Permeability < 1.0 × 10⁻⁶ cm/s? Step2->Decision1 Sol1 DIAGNOSIS: Permeability Limited ACTION: Optimize Linker (See Module 2) Decision1->Sol1 YES Step3 3. Check Cellular Target Engagement (NanoBRET / HiBiT) Decision1->Step3 NO (Permeability is OK) Decision2 Is Target Engaged? Step3->Decision2 Sol2 DIAGNOSIS: Hook Effect or Catalytic inefficiency Decision2->Sol2 YES Sol3 DIAGNOSIS: Efflux (P-gp substrate) ACTION: Rigidify Linker / Cap Amides Decision2->Sol3 NO

Figure 1: Diagnostic logic flow to isolate permeability issues from pharmacodynamic failures.

Module 2: The PEG Paradox & Linker Optimization

The Core Problem

Polyethylene glycol (PEG) is the default linker choice because it improves water solubility. However, PEG chains are conformationally flexible and highly polar.

  • The Penalty: To cross a lipophilic membrane, a PROTAC must shed its water shell (desolvation). Long PEG chains bind water tightly, creating a high desolvation energy penalty.

  • The Threshold: A Topological Polar Surface Area (TPSA) > 200–250 Ų typically correlates with zero passive permeability for PROTACs.

Technical FAQ: Troubleshooting Linker Design

Q1: My PEG linker is necessary for reach, but my permeability is zero. How do I fix this without losing degradation? A: You are likely facing the "floppy linker" problem. Long linear PEGs maximize TPSA.

  • Solution: Switch to a "Chameleon" Linker .

    • Mechanism:[1][2][3][4] Design the linker to form Intramolecular Hydrogen Bonds (IMHB) in lipophilic environments. This "hides" the polar atoms from the membrane lipid tails, effectively reducing the TPSA during transit.

    • Chemistry: Introduce a methoxy group or a rigid heterocycle (e.g., piperazine) into the PEG chain. This forces a turn that promotes internal folding.

Q2: Is there a "Goldilocks" length for PEG linkers regarding permeability? A: Yes. Data suggests a non-linear relationship.

  • Short (PEG 1-3): Generally higher permeability but risk steric clash between E3 and Target.

  • Medium (PEG 4-6): Often the "valley of death" for permeability if linear; TPSA becomes too high.

  • Long (PEG >6): Almost always requires rigidification or "chameleonic" modifications to enter cells.

Q3: How do I reduce TPSA without changing the linker length? A: Replace Oxygen with Carbon or Nitrogen.

  • Strategy: Swap one or two PEG units (-O-CH2-CH2-) for alkyl units (-CH2-CH2-CH2-) or rigid alkynes.

  • Result: This lowers TPSA and increases lipophilicity (LogD), often boosting permeability (Papp) significantly.

Comparative Data: Linker Chemistry vs. Permeability
Linker TypeStructureTPSA ImpactPermeability (Papp)Solubility
Linear PEG -(O-CH2-CH2)n-High (Increases w/ length)Low (Poor desolvation)High
Alkyl Chain -(CH2)n-LowHigh (Good diffusion)Low (Precipitation risk)
Rigidified Piperazine / AlkyneMediumMedium-High Medium
Chameleon Methylated/Fluorinated PEGDynamic (Low in lipid)High High

Module 3: Advanced Mechanism - The Chameleon Effect

To solve the permeability/solubility trade-off, you must engineer dynamic conformation . The PROTAC should look like a polar molecule in the cytosol (for solubility) but a non-polar blob in the membrane.

Chameleon_Effect Aqueous Aqueous Phase (Blood/Cytosol) Linker: EXTENDED High TPSA Solvated Membrane Lipid Membrane (Barrier) Linker: FOLDED Low TPSA IMHB Formed Aqueous->Membrane Desolvation & Intramolecular H-Bonding Membrane->Aqueous Re-solvation

Figure 2: The "Chameleon Effect" mechanism. Successful PROTACs fold internally to shield polar groups (IMHB) while traversing the lipid bilayer.

Module 4: Validated Experimental Protocol

Protocol: Optimized PAMPA for PROTACs (Addressing "Stickiness") Standard PAMPA often yields false negatives for PROTACs due to non-specific binding to the plastic plate.

Materials:

  • Donor Plate: 96-well PVDF filter plate (0.45 µm).

  • Acceptor Plate: PTFE-coated 96-well plate (Critical to reduce binding).

  • Lipid Solution: 1% Lecithin in Dodecane.

Step-by-Step Methodology:

  • Preparation: Dilute PROTAC to 10 µM in PBS (pH 7.4). Crucial: Add 5% DMSO to maintain solubility during the assay.

  • Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the donor plate. Ensure it spreads evenly.

  • Loading:

    • Add 300 µL PBS to Acceptor wells.

    • Add 200 µL Compound Solution to Donor wells.

  • Sandwich & Incubate: Mate the plates and incubate for 5 hours at 25°C in a humidity chamber (prevents evaporation).

  • Analysis (The Validation Step):

    • Quantify compound in Donor (t=5h) and Acceptor (t=5h) using LC-MS/MS.

    • CALCULATE MASS BALANCE (Recovery):

      
      
      
  • Troubleshooting Results:

    • Recovery < 60%: The PROTAC is sticking to the plastic. The permeability data is invalid. Repeat using BSA (0.1%) in the acceptor well to act as a "sink" and prevent plastic binding.

References

  • Matsson, P., et al. (2016). Cell Permeability beyond the Rule of 5. Advanced Drug Delivery Reviews.

  • Atilaw, Y., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.[3] Journal of Medicinal Chemistry.

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.

  • Pike, A., et al. (2020). Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today.

  • Abeje, Y. E., et al. (2025).[3] Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Comparing PEG vs. alkyl linkers for PROTAC efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Rational Degrader Optimization

Executive Summary

In the early days of Proteolysis Targeting Chimeras (PROTACs), linkers were often viewed as passive connectors—simple bridges to span the distance between a Protein of Interest (POI) and an E3 ligase. That view is now obsolete. We now know that the linker is a major determinant of physicochemical properties (solubility/permeability) , metabolic stability , and the thermodynamic cooperativity (


)  of the ternary complex.

This guide provides a technical comparison between the two most dominant flexible linker classes: Polyethylene Glycol (PEG) and Alkyl chains .[1][] While PEG remains the default for solubility, alkyl linkers have emerged as superior drivers of membrane permeability and metabolic stability in advanced lead optimization.

Part 1: Physicochemical & Structural Dynamics

The choice between PEG and Alkyl is fundamentally a trade-off between aqueous solubility and membrane permeability .

Comparison Matrix: PEG vs. Alkyl[1][3][4][5][6][7][8][9]
FeaturePolyethylene Glycol (PEG)Alkyl Chain (Linear/Branched)
Primary Advantage High Aqueous SolubilityHigh Membrane Permeability
Solvation Hydrophilic (High TPSA)Lipophilic (Low TPSA)
Conformation Flexible; "U-shape" in solutionSemi-rigid; Can collapse hydrophobically
Metabolic Liability Oxidative cleavage (Ether bonds)Terminal hydroxylation (CYP450)
Permeability Mechanism Paracellular (rare) or Passive (poor)Transcellular (passive diffusion)
Intramolecular Bonding Can accept H-bonds (IMHB)Cannot H-bond (inert spacer)
The Permeability Paradox: Why Alkyls Often Win

A common misconception is that increasing lipophilicity always hurts drug-likeness. In PROTACs (which are "Beyond Rule of 5" molecules), Alkyl linkers often outperform PEG linkers in cellular permeability , despite being more lipophilic.

The Mechanism:

  • Topological Polar Surface Area (TPSA): PEG chains add ether oxygens. Each oxygen adds to the TPSA, increasing the desolvation penalty required to enter the lipid bilayer. Alkyl chains are "invisible" to TPSA calculations.

  • The "Chameleon" Effect: Long alkyl chains in an aqueous environment undergo hydrophobic collapse . The linker folds upon itself or against the warheads to minimize water exposure. This effectively reduces the molecule's hydrodynamic radius and shields polar groups, allowing it to slip through membranes like a "greasy cylinder."

  • Data Support: Studies by Foley et al.[3][4] and Pike et al. have demonstrated that replacing a PEG linker with an alkyl linker of matched length can increase permeability (measured by PAMPA or Caco-2) by 2-to-5 fold , provided the overall logP remains within a tolerable range (typically < 6-7 for PROTACs).

The Exception (IMHB Shielding): PEG is not always inferior. If the PROTAC warhead contains exposed Hydrogen Bond Donors (HBDs), a PEG linker can curl back and form an Intramolecular Hydrogen Bond (IMHB) with the warhead. This "hides" the HBD from the solvent, effectively boosting permeability. Alkyl linkers, lacking H-bond acceptors, cannot perform this shielding.

Part 2: The Thermodynamic Driver (Ternary Complex)

The linker dictates the spatial orientation of the POI and E3 ligase.[5] This is not just about reach; it is about cooperativity (


) .
Pathway Diagram: The Cooperativity Equilibrium

The following diagram illustrates how linker composition shifts the equilibrium toward the productive Ternary Complex.

TernaryComplex cluster_coop Cooperativity (α) PROTAC PROTAC (Linker Dependent) Binary_POI Binary Complex (POI :: PROTAC) PROTAC->Binary_POI Kd (binary) Binary_E3 Binary Complex (E3 :: PROTAC) PROTAC->Binary_E3 Kd (binary) POI Protein of Interest (POI) POI->Binary_POI Kd (binary) E3 E3 Ligase (CRBN/VHL) E3->Binary_E3 Kd (binary) Ternary Ternary Complex (POI :: PROTAC :: E3) Binary_POI->Ternary + E3 Binary_E3->Ternary + POI Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination Catalytic Step

Caption: The formation of the Ternary Complex is the rate-limiting step. A linker that is too flexible (long PEG) may pay a high entropy penalty, reducing stability. An optimized alkyl linker can restrict conformation, improving cooperativity (


).

Key Insight:

  • PEG: High flexibility (entropy penalty). Good for "fishing" for a binding mode when the crystal structure is unknown.

  • Alkyl: Slightly more rigid. If the length is perfectly tuned, it locks the complex in a stable state better than PEG. However, if the length is wrong by even one carbon, it can clash sterically (the "Goldilocks" effect).

Part 3: Metabolic Stability & Synthesis[3]

Metabolic Liabilities
  • PEG (Oxidative Degradation): The ether oxygens in PEG are susceptible to oxidative cleavage by metabolic enzymes (e.g., Alcohol Dehydrogenase/Aldehyde Dehydrogenase pathways) or reactive oxygen species. This leads to chain shortening, which destroys the PROTAC's ability to span the gap, rendering it inactive.

  • Alkyl (Hydroxylation): Saturated alkyl chains are generally inert ("metabolic rocks"). The primary risk is

    
    -hydroxylation at the terminal carbons by CYP450s. This is often easier to block (e.g., by adding a terminal fluorine or using a slightly branched alkyl) than the systemic unraveling of a PEG chain.
    
Synthetic Accessibility[1][3][4][9][10]
  • PEG: Commercially available in discrete lengths (PEG2, PEG3, PEG4, etc.) as bifunctional linkers (e.g., Azide-PEG-Amine). Very easy for "Click Chemistry."

  • Alkyl: Also available, but often requires more custom synthesis if odd-numbered chain lengths or specific functional handles are needed.

Part 4: Experimental Workflow for Linker Screening

Do not rely on prediction alone. The following protocol outlines a self-validating system to screen linkers.

Workflow Diagram

Workflow Step1 1. Design & Synthesis Create Library: PEG (n=2-6) vs Alkyl (C=4-12) Step2 2. Biophysical Screen (TR-FRET/SPR) Measure Ternary Complex K_d & Cooperativity Step1->Step2 Select Binders Step3 3. Permeability Screen (PAMPA) Identify Passive Diffusion Winners Step2->Step3 Filter for Stability Step4 4. Cellular Degradation (Western Blot) Determine DC50 and Dmax Step3->Step4 Prioritize Permeable Hits Decision Is DC50 < 100nM? Step4->Decision

Caption: A funnel approach to linker optimization. Note that permeability (Step 3) is often the killer for PEG-based PROTACs, even if they bind well in Step 2.

Detailed Protocol: The "Linker Scan"

Objective: Compare degradation efficiency and permeability of a fixed Warhead/E3-ligand pair with variable linkers.

  • Library Generation:

    • Synthesize 3 PEG variants (e.g., PEG2, PEG4, PEG6).

    • Synthesize 3 Alkyl variants (e.g., C4, C8, C12).

    • Control: Synthesis of the "warhead-only" and "E3-ligand-only" controls.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Why: To quantify the "Alkyl Advantage."

    • Method: Use a pre-coated PAMPA plate (lipid-oil-lipid tri-layer).

    • Add PROTAC (10 µM) to the donor well (pH 7.4). Incubate for 5 hours.

    • Measure concentration in Acceptor well via LC-MS/MS.

    • Success Metric:

      
       cm/s is decent for PROTACs. Expect Alkyl > PEG.
      
  • Cellular Degradation (Western Blot):

    • Cell Line: Choose a line expressing the POI (e.g., HeLa or HEK293).

    • Dosing: Treat cells with 6-point concentration curve (1 nM to 10 µM) for 18-24 hours.

    • Lysis: Use RIPA buffer + Protease Inhibitors.

    • Normalization: Normalize POI band intensity to Housekeeping protein (GAPDH/Actin).

    • Calculation: Plot % degradation vs. Log[Concentration] to derive

      
       (potency) and 
      
      
      
      (efficacy).

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[6][7] [Link][8]

  • Foley, C. A., et al. (2020).[3] Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.[9] ACS Medicinal Chemistry Letters. [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Maple, H. J., et al. (2019). Development of Promiscuous Kinase Degraders Using a "Linkerology" Approach. ACS Medicinal Chemistry Letters. [Link]

Sources

The Hydrophilicity Tightrope: A Guide to Optimizing PROTAC Permeability and Solubility Through Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, where a single molecule can trigger the degradation of multiple target proteins.[1][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][4]

While the two ligands determine specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the geometry and stability of the functional ternary complex (POI-PROTAC-E3 ligase), and governing the molecule's physicochemical properties.[4][5][] Most PROTACs, by their very nature, are large molecules with high molecular weights, often falling into the "beyond Rule of 5" (bRo5) chemical space.[7][8] This reality places immense pressure on two fundamental properties for therapeutic viability: solubility in aqueous environments and permeability across the lipid cell membrane. This guide provides an in-depth comparison of how linker hydrophilicity influences these critical parameters, supported by experimental data and workflows.

The Central Conflict: Balancing Water-Loving and Fat-Loving Properties

The core challenge in linker design lies in a fundamental trade-off. To be effective, a PROTAC must first dissolve in the aqueous environment of the extracellular space and cytoplasm, a property enhanced by hydrophilic (water-loving) characteristics. Subsequently, it must traverse the hydrophobic lipid bilayer of the cell membrane to reach its intracellular target, a process favored by lipophilic (fat-loving) properties.[1][8]

  • Increasing Hydrophilicity: Often achieved by incorporating polar functional groups, this strategy generally boosts aqueous solubility.[2][9]

  • Increasing Lipophilicity: This can enhance passive diffusion across the cell membrane but often comes at the cost of reduced solubility and can lead to increased toxic promiscuity.[8]

Therefore, the linker's chemical composition must be meticulously optimized to strike a delicate balance between these opposing needs.

Comparative Analysis of Linker Types

The most common flexible linkers used in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains, which serve as excellent models for comparing hydrophilic and hydrophobic characteristics.[10][11]

Hydrophilic Linkers: The Polyethylene Glycol (PEG) Paradigm

PEG linkers, composed of repeating ethylene glycol units, are the most common motif in PROTAC design, prized for their ability to impart hydrophilicity.[10][12]

  • Impact on Solubility: PEG linkers significantly enhance the aqueous solubility of PROTACs.[4][5] The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, improving compatibility with physiological environments.[4][13] This is a crucial advantage for formulation and for ensuring the PROTAC remains in solution to engage its target.

  • Impact on Permeability: A Surprising Twist: Intuitively, the high polarity of PEG linkers might be expected to hinder passive diffusion across the cell membrane. However, extensive research has revealed a more complex and favorable reality. Hydrophilic linkers can enable a phenomenon known as the "chameleon effect," where the PROTAC adopts different conformations depending on its environment.[2]

    • In a nonpolar, membrane-like environment, the PROTAC can form intramolecular hydrogen bonds (IMHBs), causing it to fold into a more compact, less polar conformation.[7][14][15] This folding effectively shields the polar moieties of the molecule, reducing the desolvation penalty and facilitating membrane transit.[7][14][16]

    • A landmark study directly compared two VHL-recruiting PROTACs differing only by the replacement of two methylene groups in an alkyl linker with two oxygen atoms to create a PEG-like linker. The PEG-ylated PROTAC exhibited a nearly 1000-fold higher permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).[7][14] Molecular dynamics simulations revealed that the high-permeability PEG PROTAC adopted conformations of similar shape and polarity in both polar and nonpolar environments.[7][14][16]

Hydrophobic Linkers: The Alkyl Chain Approach

Alkyl linkers, composed of saturated hydrocarbon chains, represent the hydrophobic counterpart to PEG linkers.

  • Impact on Solubility: Their hydrophobic nature can significantly limit the aqueous solubility of the final PROTAC molecule, posing challenges for formulation and bioavailability.[4]

  • Impact on Permeability: An Environment-Dependent Liability: While increased lipophilicity is traditionally associated with better permeability, this does not always hold true for flexible PROTACs. The same study mentioned above demonstrated the pitfalls of a simple alkyl linker.

    • In an aqueous environment, hydrophobic collapse around the alkyl linker caused the PROTAC to adopt a folded, less polar state.[7][14]

    • However, in a nonpolar, membrane-like environment, hydrophobic interactions forced the PROTAC into an extended and more polar conformation. This exposure of polar groups dramatically increased the energy barrier for membrane crossing, explaining its very low permeability.[7][14][16] This demonstrates that the ability to maintain a low-polarity conformation within the membrane is more critical than the linker's intrinsic hydrophobicity.

Alternative Strategies: Rigid and Hybrid Linkers

To overcome the limitations of purely flexible linkers, researchers have incorporated rigid heterocyclic scaffolds like piperazine and piperidine. These motifs can improve both water solubility and metabolic stability while providing conformational constraint.[4][17] In some cases, replacing a PEG unit with a more rigid phenyl ring has been shown to dramatically improve passive permeability and reduce cellular efflux.[18]

Data Summary: Hydrophilic vs. Hydrophobic Linkers

FeatureHydrophilic Linkers (e.g., PEG)Hydrophobic Linkers (e.g., Alkyl)
Typical Structure Repeating ethylene glycol units (-CH₂-CH₂-O-)Saturated hydrocarbon chains (-CH₂-CH₂-CH₂-)
Impact on Solubility High: Significantly increases aqueous solubility.[4][5][12]Low: Tends to decrease aqueous solubility.[4]
Impact on Permeability Often High: Can adopt a folded, low-polarity conformation in the cell membrane via the "chameleon effect," shielding polar groups and facilitating entry.[7][14][16]Variable to Low: Can be forced into an extended, high-polarity conformation in the cell membrane, hindering entry.[7][14]
Key Mechanism Environment-independent folding maintains a permeable state.Detrimental environment-dependent conformational changes.
Other Considerations Good biocompatibility; may have lower metabolic stability.[4]Synthetically accessible; generally high chemical stability.[4]

Visualizing the Mechanism: The "Chameleon Effect"

The conformational behavior of PROTACs with different linkers is key to understanding their permeability.

G cluster_0 Hydrophilic (PEG) Linker PROTAC cluster_1 Hydrophobic (Alkyl) Linker PROTAC aq1 Aqueous Phase (Extended/Solvated) mem1 Membrane Phase (Folded/Low Polarity) aq1->mem1 Permeation (Favorable) aq2 Cytoplasm (Extended/Solvated) mem1->aq2 Entry aq3 Aqueous Phase (Folded/Collapsed) mem2 Membrane Phase (Extended/High Polarity) aq3->mem2 Permeation (Unfavorable) aq4 Cytoplasm mem2->aq4

Caption: Conformational dynamics of PROTACs at the cell membrane.

Experimental Guide: Protocols for Assessing Permeability and Solubility

Objective evaluation requires robust, standardized assays. The following protocols are foundational for characterizing PROTAC candidates.

Permeability Assessment

The choice of assay depends on the desired throughput and the specific questions being asked (e.g., passive vs. active transport).

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive diffusion and is excellent for early-stage screening.[17][19]

  • Principle: Measures the diffusion of a compound from a donor well, through a filter plate coated with a lipid cocktail (e.g., phosphatidylcholine in dodecane), to an acceptor well.[19]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). Create a working solution by diluting the stock into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.

    • Plate Preparation: Pre-coat a 96-well filter plate (e.g., PVDF membrane) with 5 µL of the lipid solution and let it sit for 5-10 minutes.

    • Assay Setup: Add 150-200 µL of the PROTAC working solution to the donor wells of the filter plate. Place the filter plate onto a 96-well acceptor plate containing 300 µL of buffer per well.

    • Incubation: Incubate the stacked plates at room temperature for 4-16 hours with gentle shaking.

    • Quantification: After incubation, determine the PROTAC concentration in both the donor and acceptor wells using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify permeability.[19]

B. Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for predicting in vivo oral absorption as it accounts for both passive diffusion and active transport mechanisms.[17][18]

  • Principle: Caco-2 cells are grown on a semi-permeable filter support for ~21 days until they form a differentiated, polarized monolayer with functional tight junctions, mimicking the intestinal epithelium.

  • Step-by-Step Protocol:

    • Cell Culture: Seed Caco-2 cells onto 24- or 96-well Transwell® plates and culture for 21-25 days.

    • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) across the monolayer. Only use monolayers with high TEER values (e.g., >250 Ω·cm²), indicating intact tight junctions.[19]

    • Permeability Assay (Apical-to-Basolateral): a. Gently wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (upper) compartment. c. Add fresh HBSS to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh HBSS.

    • Efflux Ratio (Optional): Perform the assay in the reverse direction (Basolateral-to-Apical) to determine if the PROTAC is a substrate for efflux pumps.

    • Quantification & Analysis: Analyze samples by LC-MS/MS to determine Papp and the efflux ratio.

Solubility Assessment: Kinetic Solubility Assay

This high-throughput assay is used to determine the solubility of a compound under non-equilibrium conditions, which is relevant for early drug discovery.

  • Principle: A concentrated DMSO stock of the PROTAC is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, typically by nephelometry (light scattering) or UV-Vis spectroscopy.

  • Step-by-Step Protocol:

    • Plate Preparation: Add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

    • Compound Addition: Add 2 µL of a serially diluted PROTAC stock solution (in DMSO) to the buffer-containing wells. This creates a range of final PROTAC concentrations with a constant 1% DMSO.

    • Incubation: Incubate the plate at room temperature for 1.5-2 hours with shaking.

    • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance.

    • Data Analysis: The solubility is defined as the highest concentration at which the measured signal is not significantly different from the buffer-only control.

Experimental Workflow Visualization

G start PROTAC Candidate sol Kinetic Solubility Assay (Nephelometry) start->sol pampa PAMPA (Passive Permeability) start->pampa data Data Analysis (Papp, Solubility) sol->data caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 If promising caco2->data decision Advance or Redesign Linker? data->decision

Caption: A typical experimental workflow for evaluating PROTAC properties.

Conclusion and Authoritative Insights

The influence of linker hydrophilicity on PROTAC permeability and solubility is not a simple linear relationship. Our analysis and the supporting literature demonstrate that a PROTAC's ability to adopt a low-polarity, folded conformation within the cell membrane is a more powerful predictor of permeability than its linker's nominal hydrophilicity.[7][14][20]

  • Key Insight: Hydrophilic PEG linkers often outperform hydrophobic alkyl linkers in promoting cell permeability. This is because their flexibility and hydrogen bonding capacity facilitate a "chameleon-like" folding that shields polar surface area, a mechanism less accessible to simple alkyl chains which can become trapped in unfavorable extended conformations.[7][14][16]

  • Practical Guidance: When designing PROTACs, do not default to increasing lipophilicity to improve permeability. Instead, focus on linker compositions (including PEG, piperazine, and other heterocycles) that encourage the formation of stable intramolecular hydrogen bonds. This "conformational design" is paramount for creating orally bioavailable degraders.

As the field advances, computational tools and machine learning models are becoming increasingly valuable for predicting these complex conformational dynamics, promising to accelerate the design-test-learn cycle and deliver PROTAC therapeutics with optimized pharmacokinetic profiles.[21][22][23]

References

  • Title: Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation Source: Frontiers in Chemistry URL: [Link]

  • Title: PROTACs Elements of Design and Cell Permeability Source: Frontiers URL: [Link]

  • Title: Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras Source: PubMed URL: [Link]

  • Title: Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability Source: JACS Au URL: [Link]

  • Title: From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation Source: Frontiers in Chemistry URL: [Link]

  • Title: Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Assays and technologies for developing proteolysis targeting chimera degraders Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability Source: ACS Publications - Figshare URL: [Link]

  • Title: Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability Source: ChemRxiv URL: [Link]

  • Title: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design Source: Semantic Scholar URL: [Link]

  • Title: Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability Source: ChemRxiv URL: [Link]

Sources

The Strategic Selection of Carboxylic Acid Protecting Groups in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) represents a significant challenge in medicinal chemistry. These heterobifunctional molecules, designed to bring a target protein into proximity with an E3 ubiquitin ligase for degradation, often require multi-step synthetic sequences.[1][2] A critical aspect of this process is the strategic use of protecting groups to mask reactive functionalities, ensuring the desired chemical transformations occur with precision. Among these, the protection of carboxylic acids is a frequent necessity, particularly when constructing the linker component or modifying the protein of interest (POI) ligand or E3 ligase ligand.

This guide provides an in-depth comparison of the tert-butyl (t-Bu) ester with other commonly employed carboxylic acid protecting groups in the context of PROTAC synthesis. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug development to make informed decisions for their synthetic strategies.

The Central Role of Orthogonal Protection in PROTAC Assembly

The synthesis of a PROTAC typically involves the sequential coupling of three components: the POI ligand, the E3 ligase ligand, and a linker. Often, the linker is assembled in a stepwise fashion and contains a carboxylic acid handle for amide bond formation with an amine-functionalized binding element.[3] This necessitates a robust protecting group for the carboxylic acid that can withstand the reaction conditions of preceding steps and be selectively removed for the final coupling. The concept of orthogonal protection , where one protecting group can be removed in the presence of others, is therefore paramount to a successful PROTAC synthesis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="General workflow for PROTAC synthesis highlighting the role of carboxylic acid protection.";

Comparative Analysis of Carboxylic Acid Protecting Groups

The choice of a protecting group is dictated by its stability profile and the conditions required for its removal. Below, we compare the tert-butyl ester with other common alternatives in the context of PROTAC synthesis.

Protecting GroupStructureStabilityCleavage ConditionsOrthogonality & Considerations in PROTAC Synthesis
tert-Butyl (t-Bu) Ester -COOtBuStable to bases, nucleophiles, and hydrogenolysis.[4]Acidic conditions: Trifluoroacetic acid (TFA), HCl, or milder acids like phosphoric acid.[5][6]Excellent Orthogonality: Its acid lability makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Benzyl ester) groups. This is highly advantageous in complex PROTAC syntheses where multiple protecting groups are often employed.[7] The mild cleavage conditions are generally well-tolerated by the complex functionalities present in POI and E3 ligase ligands.
Methyl/Ethyl Ester -COOMe / -COOEtStable to acidic conditions and hydrogenolysis.Basic hydrolysis: LiOH, NaOH.[8]Orthogonal to Acid-Labile Groups: Provides an alternative strategy when acid-sensitive groups like Boc are present. However, the basic conditions required for cleavage can be harsh and may not be compatible with base-sensitive functionalities in the PROTAC molecule. In some cases, methyl or ethyl esters are used as prodrugs to enhance cell permeability, relying on intracellular esterases for cleavage.[9][10]
Benzyl (Bn) Ester -COOBnStable to acidic and basic conditions.[11]Hydrogenolysis: H₂, Pd/C.[12][13]Orthogonal to Acid- and Base-Labile Groups: The neutral conditions of hydrogenolysis offer a very mild deprotection method, compatible with a wide range of functional groups. This is a significant advantage when dealing with sensitive PROTAC components. However, care must be taken if other reducible groups (e.g., alkenes, alkynes, nitro groups) are present in the molecule.

Experimental Insights and Protocols

The following protocols provide detailed methodologies for the protection and deprotection of carboxylic acids, reflecting common practices in PROTAC synthesis.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

This protocol is suitable for installing the t-Bu ester on a linker precursor.

Materials:

  • Carboxylic acid-functionalized linker (1.0 eq)

  • tert-Butyl acetate

  • Perchloric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid in a mixture of DCM and tert-butyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of perchloric acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption="Workflow for tert-butyl ester protection.";

Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and robust method for the final deprotection step in a PROTAC synthesis, just before the coupling to the amine-functionalized partner.[7]

Materials:

  • tert-Butyl ester protected PROTAC intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting carboxylic acid is often used in the next step without further purification.

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

} caption="Workflow for tert-butyl ester deprotection.";

Protocol 3: Deprotection of a Benzyl Ester via Hydrogenolysis

This protocol offers a mild alternative for deprotection, particularly useful when acid-sensitive groups are present.

Materials:

  • Benzyl ester protected PROTAC intermediate (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (balloon or H-Cube)

Procedure:

  • Dissolve the benzyl ester in methanol or ethyl acetate.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Causality Behind Experimental Choices: Navigating the PROTAC Synthetic Landscape

The choice between a tert-butyl ester and other protecting groups in PROTAC synthesis is a strategic decision guided by the overall synthetic plan.

  • When to Choose a Tert-Butyl Ester: The t-Bu ester is the protecting group of choice when orthogonality to base-labile groups (like Fmoc, often used for amine protection) and hydrogenolysis-labile groups (like Cbz or benzyl ethers) is required. Its reliable and clean cleavage with TFA makes it a workhorse in many PROTAC syntheses.[7][14]

  • When to Consider a Benzyl Ester: A benzyl ester is preferred when the PROTAC molecule contains acid-sensitive functionalities, such as a Boc-protected amine, that need to be preserved during the carboxylic acid deprotection step. The neutral conditions of hydrogenolysis provide a safe harbor for such groups.

  • The Role of Methyl/Ethyl Esters: While less common for temporary protection during synthesis due to the harsh cleavage conditions, methyl and ethyl esters have found a niche role in PROTAC design as prodrugs.[9][10] By masking a crucial carboxylic acid required for E3 ligase binding, the cell permeability of the often large and polar PROTAC molecule can be enhanced. Once inside the cell, endogenous esterases hydrolyze the ester to reveal the active carboxylic acid, restoring the PROTAC's ability to form the ternary complex.

Conclusion: A Strategic Imperative

The selection of a carboxylic acid protecting group is not a trivial choice but a strategic imperative in the successful synthesis of PROTACs. The tert-butyl ester offers a robust and versatile option, providing excellent stability and facile, orthogonal cleavage under mild acidic conditions. However, a thorough understanding of the stability and reactivity of all functional groups within the PROTAC molecule is essential for making the optimal choice. By carefully considering the principles of orthogonal protection and the specific requirements of the synthetic route, researchers can navigate the complexities of PROTAC synthesis with greater efficiency and success.

References

  • Wurz, R. P., et al. (2018). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 61(16), 6881-6904. [Link]

  • Ciulli, A., et al. (2020). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for... SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 897-907. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707313. [Link]

  • Ciulli, A., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8961. [Link]

  • Houwaart, S. J., et al. (2013). 2.2.2.3 Substituted Benzyl Esters. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Davies, S. G., & Fletcher, A. M. (2016). Orthogonal N,N-deprotection strategies of β-amino esters. Organic & Biomolecular Chemistry, 14(30), 7219-7225. [Link]

  • Wei, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11497-11525. [Link]

  • Takeda, Y., et al. (2022). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of the American Chemical Society, 144(4), 1735-1744. [Link]

  • Johansson, H., et al. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. [Link]

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  • Ciulli, A., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Journal of Medicinal Chemistry, 64(24), 18082-18101. [Link]

  • Jin, J., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(19), 6891. [Link]

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  • Ciulli, A., et al. (2021). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry, 64(14), 10134-10153. [Link]

  • Amgen. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Goracci, L., et al. (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 65(2), 1125-1143. [Link]

  • Ciulli, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082-18101. [Link]

  • Wurz, R. P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(21), 12407-12440. [Link]

  • N.A. (n.d.). 2. Carboxyl protecting groups. Textbook content.
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  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707313. [Link]

  • Smith, H. L., et al. (1965). Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts. Journal of Pharmaceutical Sciences, 54(9), 1269-1273. [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. [Link]

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  • Waters Corporation. (2022). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. [Link]

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A Comparative Guide to Linker Technologies in Targeted Therapeutics: Exploring Alternatives to Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and other drug delivery systems, the choice of a chemical linker is a critical determinant of success. The linker, a molecular bridge connecting a targeting moiety to a therapeutic payload, governs the stability, efficacy, and safety profile of the conjugate. While a variety of linker technologies exist, this guide provides a comparative analysis of prominent alternatives to linkers derived from Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.

Based on its chemical structure, a linker incorporating the Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate moiety would likely exhibit pH-sensitive properties. The tertiary amine could be protonated in acidic environments, potentially influencing the linker's conformation or solubility, while the tert-butyl ester is susceptible to acidic hydrolysis. This guide will therefore focus on comparing this putative pH-sensitive linker with other established cleavable linker technologies, providing a framework for researchers and drug development professionals to make informed decisions based on the desired mechanism of action and therapeutic application.

A Comparative Overview of Cleavable Linker Technologies

The ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently cleave at the target site to unleash the therapeutic payload.[][2][3] Cleavable linkers are designed with built-in chemical triggers that respond to specific physiological conditions, offering a greater degree of control over the drug release mechanism.[4][5]

Linker TypeRelease MechanismKey AdvantagesKey Disadvantages
Putative pH-Sensitive (from Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate) Acid-catalyzed hydrolysisTargeted release in acidic tumor microenvironments or endosomes/lysosomes.[2][][7]Potential for premature release due to instability in circulation; limited publicly available comparative performance data.[7]
Hydrazones pH-sensitive (acid-labile)Well-established chemistry; efficient release in acidic compartments.[2][][7]Can exhibit instability in systemic circulation, leading to off-target toxicity.[7]
Enzymatically Cleavable (e.g., Peptides, β-glucuronides) Enzymatic cleavage (e.g., by cathepsins, β-glucuronidase)High plasma stability and specific release in target cells with high enzyme expression.[8][] Versatile and widely used in approved ADCs.[10]Potential for off-target cleavage by circulating enzymes; efficacy is dependent on enzyme expression levels in the tumor.[11]
Redox-Sensitive (e.g., Disulfides) Reduction in the intracellular environment (high glutathione concentration)Good stability in the bloodstream and rapid cleavage inside cells.[][12] Biocompatible and versatile.[]Potential for premature cleavage in the presence of reducing agents in the plasma.
Photo-Cleavable Light-induced cleavage at a specific wavelengthPrecise spatial and temporal control over drug release.[13][14][15]Requires an external light source, limiting application to accessible tissues; potential for light-induced tissue damage.[14]

Mechanisms of Action: A Visual Guide

To better understand the distinct release mechanisms of these linker technologies, the following diagrams illustrate their cleavage pathways.

cluster_pH pH-Sensitive (Hydrazone) Cleavage ADC_Hydrazone Antibody-Linker(Hydrazone)-Drug Protonation H+ ADC_Hydrazone->Protonation Low pH (Endosome/Lysosome) Hydrolysis H₂O Protonation->Hydrolysis Released_Drug_pH Released Drug Hydrolysis->Released_Drug_pH

Caption: pH-sensitive cleavage of a hydrazone linker in an acidic environment.

cluster_Enzyme Enzymatically Cleavable (Peptide) Cleavage ADC_Peptide Antibody-Linker(Val-Cit)-Drug Enzyme Cathepsin B ADC_Peptide->Enzyme Lysosomal Protease Released_Drug_Enzyme Released Drug Enzyme->Released_Drug_Enzyme

Caption: Enzymatic cleavage of a Val-Cit peptide linker by Cathepsin B.

cluster_Redox Redox-Sensitive (Disulfide) Cleavage ADC_Disulfide Antibody-Linker(S-S)-Drug GSH Glutathione (GSH) ADC_Disulfide->GSH High Intracellular GSH Concentration Released_Drug_Redox Released Drug GSH->Released_Drug_Redox

Caption: Redox-sensitive cleavage of a disulfide linker by intracellular glutathione.

cluster_Photo Photo-Cleavable Linker Activation ADC_Photo Antibody-Linker(Photocleavable)-Drug Light Light (hν) ADC_Photo->Light Specific Wavelength Released_Drug_Photo Released Drug Light->Released_Drug_Photo

Caption: Light-induced cleavage of a photo-cleavable linker.

Experimental Protocols for Linker Evaluation

To objectively compare the performance of different linker technologies, a series of standardized in vitro and in vivo experiments are essential.

Plasma Stability Assay

Objective: To assess the stability of the linker in plasma and determine the extent of premature drug release.

Methodology:

  • Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Separate the ADC from plasma proteins using a suitable method (e.g., protein A affinity chromatography).

  • Quantify the amount of released drug in the supernatant using LC-MS/MS.

  • Calculate the percentage of intact ADC remaining at each time point.

Data Analysis: Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.

In Vitro Cleavage Assay

Objective: To evaluate the rate and extent of linker cleavage under specific conditions (e.g., acidic pH, presence of enzymes).

Methodology (for pH-sensitive linkers):

  • Incubate the ADC in buffers of varying pH (e.g., pH 7.4, 6.0, 5.0) at 37°C.

  • Collect aliquots at different time intervals.

  • Quantify the released drug using LC-MS/MS.

Methodology (for enzymatically cleavable linkers):

  • Incubate the ADC with the target enzyme (e.g., Cathepsin B) in an appropriate buffer at 37°C.

  • Collect aliquots at various time points.

  • Quantify the released drug using LC-MS/MS.

Data Analysis: Plot the percentage of drug release versus time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

Data Analysis: Plot cell viability versus concentration and calculate the IC50 (half-maximal inhibitory concentration) for each compound.

In Vivo Efficacy and Pharmacokinetic Studies

Objective: To evaluate the anti-tumor activity and pharmacokinetic profile of the ADC in a relevant animal model.

Methodology:

  • Implant tumor cells into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, ADC, control ADC).

  • Administer the treatments intravenously.

  • Monitor tumor volume and body weight over time.

  • For pharmacokinetic analysis, collect blood samples at various time points post-injection.

  • Analyze plasma samples to determine the concentration of total antibody, intact ADC, and released drug using ELISA and LC-MS/MS.

Data Analysis: Plot tumor growth curves to assess efficacy. For pharmacokinetics, plot concentration-time profiles and calculate key parameters such as clearance, volume of distribution, and half-life. A recent study comparing an "Exolinker" with the GGFG-linker in T-DXd demonstrated superior DAR retention for the Exolinker ADC over 7 days in rat pharmacokinetic studies, suggesting enhanced linker stability.[16][17]

Conclusion

The selection of a linker is a pivotal decision in the design of targeted drug delivery systems. While linkers derived from Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate may offer pH-sensitive release, a thorough evaluation of their stability and cleavage kinetics is necessary. This guide provides a comparative framework of well-established alternative linker technologies, each with distinct advantages and disadvantages. The ultimate choice of linker should be guided by the specific therapeutic application, the nature of the payload, and the biological characteristics of the target. The experimental protocols outlined herein provide a robust methodology for the head-to-head comparison of different linker strategies, enabling the rational design of safer and more effective targeted therapies.

References

  • Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers.
  • Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation.
  • BOC Sciences. (n.d.). Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.
  • BOC Sciences. (n.d.). Enzyme Cleavable Linker | ADC Services.
  • Savoy, E. A., Olatunji, F. P., Yoon, H., Mesbahi, N., Knight, J. R., & Berkman, C. E. (2021). Acid-labile Linkers. In F. van Delft & J. M. Lambert (Eds.), Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 213-231). The Royal Society of Chemistry.
  • Zhao, S., Yu, N., et al. (2025, February 1). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship.org.
  • BOC Sciences. (n.d.). Disulfide Linkers in Antibody-Drug Conjugates.
  • ProteoGenix. (2021, July 26). Cleavable linkers for ADCs.
  • Al-Eidi, H. S., et al. (2022).
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  • Benchchem. (2025, July 31). Acid-labile linkers: Significance and symbolism.
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  • Singh, Y., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals (Basel).
  • Wen, H., & Li, Y. (2014). Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery. Hilaris Publisher.
  • Benchchem. (n.d.). A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals.
  • Wen, H., & Li, Y. (2014). Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shellfor Intracellular Drug Delivery. Semantic Scholar.
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  • Levengood, M. R., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
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  • Al-Ahmady, Z. S. (2022). Redox-Responsive Drug Delivery Systems. Encyclopedia.pub.
  • Biosearch Technologies. (n.d.). Photo-Cleavable Modifiers and Their use with Oligonucleotides.
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  • Aragen Life Sciences. (n.d.). PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy.
  • MilliporeSigma. (n.d.). tert-Butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate.
  • LookChem. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.
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Head-to-Head Guide: VHL vs. CRBN E3 Ligase Linker Strategies in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" Dictates the Bridge

In the architecture of a PROTAC (Proteolysis Targeting Chimera), the choice between Von Hippel-Lindau (VHL) and Cereblon (CRBN) is the foundational decision that dictates your entire chemical strategy.[]

Many researchers erroneously treat the linker as a passive tether—a simple "string" to connect two warheads. This is a fatal design flaw. The linker is an active structural component that governs the ternary complex (POI-PROTAC-E3) geometry.

  • Choose CRBN if you need a smaller, more "drug-like" starting scaffold or are targeting hematopoietic cancers, but be prepared to engineer the linker to avoid "neosubstrate" off-target toxicity (e.g., IKZF1 degradation).

  • Choose VHL if you require high specificity and a defined binding mode, but be prepared to fight a battle against cell permeability due to the high molecular weight and polarity of the hydroxyproline ligand.[]

This guide objectively compares these two systems, focusing on how the choice of E3 ligase forces specific linker design strategies.

Part 1: The Mechanistic Divergence

To design the linker, you must understand the anchor. VHL and CRBN recruit ubiquitin machinery through fundamentally different structural mechanisms.[]

Structural Biology & Exit Vectors[2]
FeatureCereblon (CRBN) SystemVon Hippel-Lindau (VHL) System
Primary Ligand Class Immunomodulatory imide drugs (IMiDs): Thalidomide, Pomalidomide, Lenalidomide.Hydroxyproline derivatives: VH032, VH298.
Ligand MW (Approx) Low (~250-275 Da) . Highly efficient ligand efficiency (LE).High (~400-450 Da) . Bulky, complex chiral centers.
Binding Mechanism "Pivoting Door": Acts as a molecular glue.[] The tri-tryptophan pocket is hydrophobic."Pivoting Clamp": Defined groove recognition. High affinity, rigid binding.
Primary Exit Vector C4 or C5 of the phthalimide ring.Terminal Amine (Left-hand side) or Phenol group.
Linker Implication Allows for shorter, more flexible linkers.Often requires longer, specialized linkers to clear the ligand bulk.
Ternary Complex Dynamics (Visualization)

The following diagram illustrates the critical "Zone of Cooperativity" where the linker must position the Protein of Interest (POI) relative to the E3 ligase.

TernaryComplex cluster_coop Zone of Cooperativity (PPI) POI Target Protein (POI) (Lysine Rich Surface) Linker Linker (The Geometric Driver) POI->Linker Warhead Binding E3_Ligand E3 Ligand (Anchor) Linker->E3_Ligand Covalent Attachment E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligand->E3_Ligase Binary Interaction E2 E2 Enzyme (Ubiquitin Carrier) E3_Ligase->E2 Recruitment Ub Ubiquitin Transfer E2->Ub Ub->POI Poly-Ubiquitination

Caption: The linker determines the spatial proximity between the POI and E3. A "productive" ternary complex facilitates Ubiquitin transfer. VHL complexes are generally more rigid; CRBN complexes are more plastic.

Part 2: Physicochemical & ADME Profiles

This is where VHL often struggles. The "Rule of 5" is almost always broken in PROTACs ("Beyond Rule of 5" or bRo5), but the degree of violation differs.

The Permeability Trade-Off
  • VHL Challenge: The VH032 ligand has a high Topological Polar Surface Area (TPSA). When you add a linker and a POI warhead, the resulting molecule often has poor membrane permeability.

    • Linker Strategy: You often must use lipophilic linkers (alkyl chains) rather than PEG chains to offset the polarity of the VHL ligand.

  • CRBN Advantage: IMiDs are small and lipophilic.

    • Linker Strategy: You have the luxury of using PEG linkers (hydrophilic) to improve solubility without sacrificing permeability as drastically as with VHL.

Table: Physicochemical Comparison of Common Linker-Ligand Systems
PropertyCRBN (Pomalidomide-based)VHL (VH032-based)Impact on Linker Design
Ligand TPSA ~85 Ų~160 ŲVHL linkers must minimize additional TPSA.
Solubility Low to ModerateModerateCRBN linkers often need PEG to boost solubility.
Metabolic Stability Risk: Glutarimide ring hydrolysis.Stable: Hydroxyproline core is robust.CRBN linkers generally do not need to address stability, but the ligand itself is labile.
Cell Permeability HighLowVHL linkers are often kept shorter or rigidified to aid passive diffusion.

Part 3: Linker Chemistry & Rational Design

Do not use a "one size fits all" library. Your library design must be biased by the E3 ligase choice.

CRBN Linker Strategy: "The Neosubstrate Avoidance"

CRBN has a known liability: it degrades "neosubstrates" (like IKZF1/3, GSPT1) naturally. A poorly designed linker can enhance this off-target effect.

  • Recommendation: If you see off-target toxicity, shorten the linker or change the exit vector (e.g., from C4 to C5 on the phthalimide). This alters the geometry so the neosubstrate can no longer dock, while (hopefully) maintaining POI degradation.

  • Chemistry: Amide couplings are standard.[2] Rigid linkers (piperazines) are increasingly used to lock the conformation and improve oral bioavailability.

VHL Linker Strategy: "The Permeability Rescue"

VHL ligands are bulky. A flexible PEG linker often results in a molecule that "flops" around and cannot penetrate the cell membrane.

  • Recommendation: Use rigid linkers (alkynes, piperidines, bicyclic systems). These reduce the entropic penalty of binding (pre-organizing the molecule) and can improve permeability by preventing the exposure of polar groups (the "chameleon effect").

  • Chemistry: Click chemistry (triazoles) is popular for VHL screening because the triazole can mimic the trans-amide bond and adds rigidity.

Part 4: Experimental Protocols (Self-Validating Systems)

A PROTAC assay must prove mechanism, not just degradation. If the protein disappears, you must prove it was via the E3 ligase you intended.

The "Linkerology" Screening Workflow

Workflow cluster_controls Mandatory Controls Step1 1. Library Synthesis (Variable Linker Length/Type) Step2 2. Cell Treatment (Dose Response: 1nM - 10µM) Step1->Step2 Step3 3. Readout (Western Blot / HiBiT / NanoBRET) Step2->Step3 Ctrl1 Negative Control (Epimer/Non-binding Ligand) Ctrl1->Step3 Ctrl2 Competition Assay (Excess Free E3 Ligand) Ctrl2->Step3 Step4 4. Data Analysis (DC50 & Dmax) Step3->Step4 Step5 5. Hook Effect Check (Loss of efficacy at high dose?) Step4->Step5

Caption: Standardized workflow. Note: The "Competition Assay" (Ctrl2) is the gold standard to prove E3 dependence.

Step-by-Step Protocol: The Competition Assay

Trustworthiness Check: This assay validates that your linker isn't causing non-specific degradation or acting as a traditional inhibitor.

  • Seed Cells: Plate cells expressing your POI (or HiBiT-tagged POI) in 96-well plates.

  • Pre-incubation: Treat one set of wells with 10-50x excess of free E3 ligand (e.g., Pomalidomide for CRBN, VH032 for VHL) for 1 hour.

    • Why? This occupies the E3 ligase, preventing the PROTAC from binding.

  • PROTAC Treatment: Add your PROTAC at the DC90 concentration (determined previously).

  • Incubation: Incubate for the optimized degradation time (usually 6–24 hours).

  • Lysis & Detection: Lyse cells and perform Western Blot.

  • Validation Criteria:

    • PROTAC Only: Band disappears (Degradation).

    • PROTAC + Free Ligand: Band returns (Rescue).

    • Verdict: If the band does not return, your compound is likely toxic or degrading via a different mechanism.

Part 5: Selectivity and Toxicology

The "Hook Effect"

Both systems exhibit the Hook Effect (formation of binary complexes [POI-PROTAC] and [PROTAC-E3] at high concentrations, inhibiting ternary complex formation).

  • Comparison: The Hook Effect is often more pronounced in VHL systems due to the tighter binding affinity of VH032 compared to the weaker, glue-like nature of some IMiDs.

Tissue Specificity[4]
  • CRBN: High expression in hematopoietic cells (T-cells, B-cells).[] Ideal for liquid tumors.

  • VHL: Ubiquitous, but expression levels vary in solid tumors.

  • Warning: If your target is essential in T-cells, using a CRBN-based PROTAC might cause on-target toxicity in the immune system, whereas VHL might spare it (depending on relative expression levels).

References

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target degradation." Science.

  • Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology.

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.

  • Girardini, M., et al. (2019). "Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs."[3] Bioorganic & Medicinal Chemistry.

  • Tinworth, C. P., et al. (2019). "Protac-induced degradation of the epigenetic reader BRD4: The importance of linker length and composition." MedChemComm.

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A Senior Application Scientist's Guide to Characterizing PEGylated PROTACs: A Comparative Analysis of Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven protein degradation. The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a common strategy to enhance their pharmacokinetic properties. However, this modification introduces significant analytical hurdles, primarily due to the inherent heterogeneity (polydispersity) of the PEG polymer. Mass spectrometry (MS) has become the cornerstone for the detailed characterization of these complex bioconjugates. This guide provides a comparative analysis of mass spectrometry fragmentation techniques, offering researchers, scientists, and drug development professionals a framework for selecting the optimal analytical strategy to elucidate the structure of PEGylated PROTACs with confidence and precision.

The Analytical Challenge: Unraveling the Complexity of PEGylated PROTACs

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PEGylation, the process of attaching PEG chains, is employed to improve solubility, stability, and circulation half-life.[1][2] While beneficial, this introduces significant analytical complexity:

  • Polydispersity: Most PEG reagents are polymeric mixtures with a distribution of different chain lengths. This results in the final PROTAC product being a heterogeneous mixture of molecules, each differing by the mass of a PEG monomer (44 Da).[3][4]

  • Increased Size and Charge Complexity: The addition of a large, flexible PEG chain increases the mass and creates a complex envelope of overlapping charge states in an electrospray ionization (ESI) mass spectrum, making data interpretation challenging.[5]

  • Site of PEGylation: Identifying the specific amino acid residue(s) where the PEG chain is attached is critical for ensuring product consistency and understanding structure-activity relationships.[3]

Therefore, a robust analytical workflow must not only confirm the mass of the intact conjugate but also provide detailed structural information on each of its components.

Foundational Choices: Ionization and Mass Analysis

The journey of a PEGylated PROTAC through a mass spectrometer begins with ionization and mass analysis. High-resolution mass spectrometry (HRMS) is indispensable for this class of molecules.[1]

Technique Principle Suitability for PEGylated PROTACs
Electrospray Ionization (ESI) Soft ionization technique that generates multiply charged ions from a solution.Highly Suitable. ESI is the preferred method as it is readily coupled with liquid chromatography (LC) for sample separation and is gentle enough to keep the large bioconjugate intact.[1]
High-Resolution Mass Analyzers (e.g., Orbitrap, TOF) Instruments capable of distinguishing between ions with very small mass differences.Essential. HRMS is required to resolve the isotopic peaks and separate the different PEGylated species (glycoforms) that differ by only 44 Da.[1][3][5]

The Core of Characterization: A Comparative Guide to Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is used to fragment the PROTAC ions to gain structural information. The choice of fragmentation method is the most critical parameter in the experimental design, as each technique yields different and complementary information.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
  • Mechanism: CID and HCD are "vibrational" or "slow-heating" fragmentation methods. Precursor ions are accelerated and collided with an inert gas, causing them to vibrate and fragment at their weakest chemical bonds.[6][7]

  • Expected Fragmentation Pattern: For a PEGylated PROTAC, the most labile bonds are typically within the flexible and lengthy PEG linker. Therefore, CID/HCD spectra are often dominated by a characteristic pattern of neutral losses of 44 Da (C2H4O).[3] This is excellent for confirming the presence of the PEG moiety but often fails to produce significant fragmentation of the more stable peptide backbones or core small molecule structures.

  • Causality: The energy deposited during CID/HCD is distributed throughout the entire ion. The PEG chain, with its numerous, relatively weak C-O ether bonds, acts as an energy sink, preferentially fragmenting before the more rigid and stable amide bonds of the peptide components can be broken.

Diagram: Dominant Fragmentation Pathway in CID/HCD

cluster_0 Precursor Ion cluster_1 CID / HCD Activation cluster_2 Dominant Fragment Ions Precursor [Target Binder - PEG Linker - E3 Binder + nH]+ Activation Collision with Inert Gas Precursor->Activation Vibrational Excitation Fragment1 [Precursor - 44 Da]+ Activation->Fragment1 Fragment2 [Precursor - 88 Da]+ Activation->Fragment2 Fragment3 [Precursor - 132 Da]+ Activation->Fragment3

Caption: CID/HCD of PEGylated PROTACs preferentially cleaves the PEG linker.

Electron-Transfer Dissociation (ETD)
  • Mechanism: ETD is a non-ergodic or "radical-driven" fragmentation technique. It involves the transfer of an electron to a multiply protonated precursor ion. This induces fragmentation by a different mechanism, primarily cleaving the N-Cα bond of the peptide backbone, while leaving labile post-translational modifications (PTMs) and, in this case, the PEG linker, largely intact.[7][8][9]

  • Expected Fragmentation Pattern: ETD is exceptionally powerful for sequencing the peptide-based components of the PROTAC (e.g., if the target binder or E3 ligase binder is a peptide). It will generate a rich series of c and z-type fragment ions, allowing for amino acid sequence confirmation and localization of the PEGylation site. However, it provides little to no information about the PEG linker itself.[7]

  • Causality: The electron transfer mechanism is rapid and localized to the peptide backbone, which is a fundamentally different process from the slow heating of CID/HCD. This specificity preserves the weaker bonds of the PEG chain and other modifications, making it the gold standard for PTM analysis.[8]

Diagram: Dominant Fragmentation Pathway in ETD

cluster_0 Precursor Ion cluster_1 ETD Activation cluster_2 Dominant Fragment Ions Precursor [Target Binder - PEG Linker - E3 Binder + nH]+ Activation Electron Transfer Precursor->Activation Radical Formation c_ions c-type ions (Peptide Backbone) Activation->c_ions z_ions z-type ions (Peptide Backbone) Activation->z_ions IntactLinker Intact PEG Linker (on some fragments) Activation->IntactLinker

Caption: ETD provides peptide sequence data while preserving the PEG linker.

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
  • Mechanism: EThcD is a powerful hybrid technique that combines both ETD and HCD fragmentation in a single event. After the electron transfer, all ions, including the unreacted precursors and the ETD fragments, are subjected to vibrational activation (HCD).[10]

  • Expected Fragmentation Pattern: This dual-fragmentation approach provides the most comprehensive characterization. It generates c and z-type ions for peptide sequencing (from ETD) and b and y-type ions from the PEG linker and other parts of the molecule (from HCD).[10] This allows for simultaneous confirmation of the peptide sequence, localization of the PEGylation site, and characterization of the linker in a single MS/MS scan.

  • Causality: EThcD leverages the strengths of both techniques. ETD provides the specific backbone cleavage needed for sequence information, while the subsequent HCD activation ensures that even the ETD-generated fragments are sufficiently energetic to fragment further, revealing information about the linker and other modifications. This "best-of-both-worlds" approach is often the most efficient method for complex molecules like PEGylated PROTACs.[10]

Comparative Summary
Fragmentation Method Primary Information Gained Best Suited For... Limitations
CID / HCD PEG linker identity and heterogeneity (44 Da losses).Rapid confirmation of PEGylation.Poor peptide sequence coverage; labile modifications are lost.[7]
ETD Peptide sequence; PEGylation site localization.Characterizing peptide-based PROTAC components and confirming conjugation sites.Provides little to no information on the PEG linker structure.[7][8]
EThcD Comprehensive: Peptide sequence, PEGylation site, and linker fragmentation.Complete, single-run characterization of PEGylated PROTACs.Requires instrumentation with this specific capability.

Experimental Workflow and Protocols

A successful analysis relies on a well-designed workflow from sample preparation to data acquisition.

Diagram: General LC-MS/MS Workflow for PEGylated PROTACs

SamplePrep Sample Preparation (Desalting) LC LC Separation (Reverse Phase) SamplePrep->LC MS1 MS1 Scan (Intact Mass) LC->MS1 Fragmentation Fragmentation (e.g., EThcD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DataAnalysis Data Analysis (Deconvolution & Sequencing) MS2->DataAnalysis

Caption: A typical workflow for PEGylated PROTAC characterization.

Protocol 1: Sample Preparation for LC-MS Analysis
  • Objective: To remove salts and contaminants that can interfere with ESI and to concentrate the sample.

  • Materials: C18 ZipTip®, 0.1% Formic Acid (FA) in water (Solvent A), 0.1% FA in Acetonitrile (ACN) (Solvent B), sample vial.

  • Methodology:

    • Equilibration: Wet the ZipTip® with Solvent B, then equilibrate with Solvent A. Repeat 3-5 times.

    • Binding: Load your PEGylated PROTAC sample onto the ZipTip® by aspirating and dispensing slowly for 10-15 cycles.

    • Washing: Wash the tip with Solvent A to remove salts. Repeat 3-5 times.

    • Elution: Elute the desalted PROTAC into a clean vial using a small volume (2-5 µL) of Solvent B.

    • Final Preparation: Dilute the eluted sample to the desired concentration with an appropriate starting mobile phase (e.g., 95% A, 5% B) for LC injection.

Protocol 2: Generic LC-MS/MS Method using EThcD
  • Objective: To separate the PEGylated PROTAC from impurities and acquire high-quality MS and MS/MS data.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled with a UPLC/HPLC system.

  • LC Parameters:

    • Column: C18 column suitable for biomolecules (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient from 5% to 60% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60 °C.[11]

  • MS Parameters (Example):

    • Ionization Mode: Positive Ion ESI.

    • MS1 Scan:

      • Resolution: 120,000.

      • Scan Range: 400-4000 m/z.

    • MS2 Scan (Data-Dependent Acquisition):

      • Activation Type: EThcD.

      • Precursor Selection: Top 5 most intense ions from MS1 scan.

      • ETD Reaction Time: Calibrated based on precursor charge and m/z.

      • Supplemental HCD Energy: 15-25%.

      • MS2 Resolution: 60,000.

Conclusion and Authoritative Perspective

The characterization of PEGylated PROTACs is a complex analytical task that demands a multi-faceted approach. While traditional CID/HCD methods are useful for a quick confirmation of PEGylation, they fall short of providing the comprehensive structural detail required for regulatory submission and in-depth understanding. ETD is a significant improvement for determining the peptide sequence and modification site. However, the advent of hybrid fragmentation techniques like EThcD provides the most complete and efficient solution, delivering information on all three components of the PROTAC—the target binder, the E3 ligase binder, and the PEG linker—in a single analysis. As a Senior Application Scientist, my recommendation is to adopt EThcD-based workflows whenever possible to accelerate development and ensure the highest level of confidence in your structural characterization data.

References

  • Schuster, R.J., Ahner, J., Tober, K., & Hail, M.E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Available at: [Link]

  • Kim, T. H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals, 15(3), 369. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Available at: [Link]

  • Galaverna, G., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 9, 747, 521. Available at: [Link]

  • SSRN. (2024). Development and Validation of Lc-Ms/Ms Methods for the Pharmacokinetic Assessment of the Protacs Bavdeglutamide (Arv-110) and Vepdegestrant (Arv-471). Available at: [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2). Available at: [Link]

  • ResearchGate. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Available at: [Link]

  • BioPharmaSpec. (2021). Structural Analytical Challenges in Biosimilar and Generic Drug Development. Available at: [Link]

  • Ste-Marie, E. J., et al. (2018). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 17(2), 808-816. Available at: [Link]

  • Hopper, J. T. S., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Chemical Society, 143(23), 8636–8640. Available at: [Link]

  • Yu, Y., et al. (2017). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. Journal of the American Society for Mass Spectrometry, 28(9), 1751–1764. Available at: [Link]

  • ResearchGate. (n.d.). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available at: [Link]

  • Creese, A. J., & Cooper, H. J. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 11(4), 2135-2144. Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available at: [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Available at: [Link]

  • Darie, C. C., & Mirza, S. P. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics, 2(4). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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